Betamethasone dipropionate-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H37FO7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |
InChI Key |
CIWBQSYVNNPZIQ-SCNNTSHJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Betamethasone Dipropionate-d10
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Betamethasone Dipropionate-d10, a deuterated analog of the potent synthetic corticosteroid, betamethasone dipropionate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies and data for the synthesis, purification, and analytical characterization of this stable isotope-labeled compound.
Introduction
Betamethasone dipropionate is a widely used glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties.[1] It is a synthetic analog of adrenal corticosteroids and is primarily used topically to treat various skin conditions such as eczema, dermatitis, and psoriasis.[1] The deuterated version, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays. The ten deuterium atoms are incorporated into the two propionate ester groups, providing a distinct mass shift without significantly altering the molecule's chemical properties.
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, primarily involving the esterification of betamethasone at the C17 and C21 positions. The key differentiating step is the use of a deuterated propionylating agent.
Synthetic Pathway
The general synthetic route starts from betamethasone and proceeds through a one-step or a multi-step esterification process. A common approach involves the use of propionic-d5 anhydride or propionyl-d5 chloride in the presence of a suitable catalyst and base.
A plausible synthetic pathway is the direct acylation of betamethasone with a deuterated propionylating agent.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Betamethasone
-
Propionic-d6 acid (or Propionic-d5 anhydride)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve betamethasone (1 equivalent) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP, catalytic amount) to the solution.
-
In a separate flask, dissolve propionic-d6 acid (2.2 equivalents) in anhydrous dichloromethane.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 2.2 equivalents) in anhydrous dichloromethane to the propionic-d6 acid solution at 0°C. Stir for 15 minutes to form the symmetric anhydride in situ.
-
Filter the dicyclohexylurea (DCU) byproduct and add the filtrate containing the propionic-d5 anhydride to the betamethasone solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated DCU.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white to off-white solid.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
References
Betamethasone dipropionate-d10 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Betamethasone dipropionate-d10, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone dipropionate. This document is intended for use by professionals in research, scientific, and drug development fields, offering key data, experimental methodologies, and an overview of its biological context.
Core Compound Data
Quantitative data for this compound and its unlabeled counterpart are summarized below for direct comparison.
| Property | This compound | Betamethasone dipropionate (Unlabeled) |
| CAS Number | 2280940-19-2[1] | 5593-20-4[1][2][3] |
| Molecular Weight | 514.65 g/mol [1][4] | 504.59 g/mol [3] |
| Molecular Formula | C₂₈H₂₇D₁₀FO₇[1][4] | C₂₈H₃₇FO₇[3] |
Glucocorticoid Receptor Signaling Pathway
Betamethasone dipropionate, like other corticosteroids, exerts its effects by interacting with the glucocorticoid receptor (GR). The deuterated form is expected to follow the same signaling cascade. The mechanism involves the binding of the steroid to cytoplasmic GR, which then translocates to the nucleus to modulate gene expression.[1][5][6] This process ultimately leads to the anti-inflammatory, immunosuppressive, and vasoconstrictive actions characteristic of this class of drugs.[2][7]
References
- 1. octagonchem.com [octagonchem.com]
- 2. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Articles [globalrx.com]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betamethasone Dipropionate: Package Insert / Prescribing Info [drugs.com]
An In-depth Technical Guide to the Isotopic Labeling of Betamethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of betamethasone dipropionate, a potent synthetic glucocorticoid. The guide details the applications, synthesis, and analysis of isotopically labeled betamethasone dipropionate, with a focus on its use in research and drug development.
Introduction to Isotopic Labeling and Betamethasone Dipropionate
Betamethasone dipropionate is a corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful tool in pharmaceutical research.[2] Stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), are commonly used as they do not alter the chemical properties of the molecule but can be distinguished by mass spectrometry.[2]
Isotopically labeled compounds, such as Betamethasone dipropionate-d5, serve as ideal internal standards in bioanalytical methods, improving the accuracy and precision of quantification in complex biological matrices.[2] They are also invaluable in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Applications of Isotopically Labeled Betamethasone Dipropionate
The primary applications of isotopically labeled betamethasone dipropionate are in quantitative bioanalysis and metabolic research.
-
Internal Standards in Quantitative Bioanalysis: Isotopically labeled betamethasone dipropionate is the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar matrix effects, leading to more accurate and precise quantification of the drug and its metabolites in biological samples like plasma and urine.[3]
-
Pharmacokinetic Studies: Administering an isotopically labeled version of betamethasone dipropionate allows researchers to distinguish the administered drug from any endogenous or previously administered unlabeled drug. This is crucial for accurately determining pharmacokinetic parameters such as clearance, volume of distribution, and half-life, particularly in multi-dosing studies.[4][5][6]
-
Metabolism Studies: By tracing the metabolic fate of the labeled drug, researchers can identify and quantify metabolites. This information is vital for understanding the drug's biotransformation pathways and for identifying potentially active or toxic metabolites.
Synthesis of Isotopically Labeled Betamethasone Dipropionate
General Synthetic Approach for Unlabeled Betamethasone Dipropionate
The synthesis of unlabeled betamethasone dipropionate generally involves the esterification of betamethasone at the C17 and C21 positions with propionyl groups. A common method is a three-step process starting from betamethasone: acid-catalyzed cyclization, selective hydrolysis, and 21-acylation, with a total yield of around 76.4%.[7][8]
Representative Protocol for Deuterium Labeling
Deuterium-labeled betamethasone dipropionate, such as betamethasone dipropionate-d5, is commercially available, indicating that synthetic routes have been established.[2] A plausible, though not explicitly published, method for introducing deuterium would involve using a deuterated acylating agent, such as propionyl-d5 chloride or propionic-d6 anhydride, in the final acylation step of the synthesis.
Hypothetical Experimental Protocol for Deuteration:
-
Preparation of the Betamethasone Intermediate: Start with a suitable betamethasone intermediate, for example, after the selective protection of other reactive groups.
-
Acylation with Deuterated Reagent: React the betamethasone intermediate with a deuterated propionylating agent (e.g., propionyl-d5 chloride) in the presence of a suitable base (e.g., pyridine) and a solvent (e.g., dichloromethane).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product would then be purified using column chromatography or recrystallization.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize key data relevant to the analysis of betamethasone dipropionate and the use of isotopically labeled internal standards.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₇FO₇ | [9] |
| Molecular Weight | 504.6 g/mol | [9] |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | [9] |
| CAS Number | 5593-20-4 | [9] |
Table 1: Physicochemical Properties of Betamethasone Dipropionate
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Internal Standard |
| Betamethasone | 0.1 | 0.1 - 50 | < 13.96 | Not specified | Not specified |
| Betamethasone Dipropionate | Not specified | 25 - 150 (µg/mL) | Not specified | 99.37 - 100.94 | Not specified |
| Betamethasone Dipropionate | 0.094 (µg/mL) | Not specified | Not specified | Not specified | Fluticasone propionate-d3 |
| Betamethasone and its metabolites | 0.098 - 2.525 (x 10⁻⁹ mol/dm³) | 0.098 - 403.9 (x 10⁻⁹ mol/dm³) | 0.25 - 20.4 | 88.0 - 109.4 | Beclomethasone dipropionate |
Table 2: Summary of LC-MS/MS Method Validation Parameters for the Quantification of Betamethasone and its Derivatives
| Parameter | Betamethasone 17-monopropionate | Betamethasone | Reference |
| Cmax (ng/mL) | 0.6 ± 0.2 | 14.5 ± 3.7 | [4] |
| Tmax (h) | 15.0 ± 9.0 | 2.8 ± 1.7 | [4] |
| t1/2 (h) | 80.8 ± 22.7 | 9.6 ± 3.6 | [4] |
| Cmax (ng/mL) | - | 15.9 (10.8 - 20.85) | [6] |
| Tmax (h) | - | 0.5 (0.25 - 0.75) | [6] |
| t1/2 (h) | - | 7.17 (6.93 - 7.58) | [6] |
Table 3: Pharmacokinetic Parameters of Betamethasone and its Metabolite After Intramuscular Administration of a Combination Product Containing Betamethasone Dipropionate
Experimental Protocols
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of betamethasone dipropionate and its metabolites in human plasma, adapted from published methods.[3]
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated betamethasone dipropionate in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex mix and inject into the LC-MS/MS system.
5.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for betamethasone dipropionate and its deuterated internal standard.
Mandatory Visualizations
Signaling Pathway of Betamethasone Dipropionate
Caption: Mechanism of action of betamethasone dipropionate.
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow using a labeled internal standard.
Logical Relationship of Glucocorticoid Receptor-Mediated Gene Regulation
Caption: Gene regulation by the glucocorticoid receptor.
References
- 1. Articles [globalrx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical 0.050% betamethasone dipropionate. Pharmacokinetic and pharmacodynamic dose-response studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. camelsandcamelids.com [camelsandcamelids.com]
- 7. chinjmap.com [chinjmap.com]
- 8. Synthesis of Betamethasone Dipropionate | Semantic Scholar [semanticscholar.org]
- 9. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding Isotope Effects in Deuterated Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of isotope effects in deuterated standards, providing a comprehensive resource for researchers, scientists, and drug development professionals. Deuterated internal standards are critical tools in bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. However, the substitution of hydrogen with deuterium can introduce isotopic effects that influence their physicochemical properties, leading to altered metabolic rates and chromatographic behavior. A thorough understanding of these effects is paramount for accurate and reliable quantification in drug discovery and development.
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the Kinetic Isotope Effect (KIE) , which can significantly alter the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[1][2][3]
Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, often catalyze reactions involving the oxidative cleavage of C-H bonds.[3] By strategically replacing hydrogen with deuterium at metabolically active sites, the rate of metabolism can be slowed down.[1][2] This has profound implications in drug development, potentially leading to:
-
Improved Pharmacokinetic Profiles: A reduced rate of metabolism can increase a drug's half-life and exposure.
-
Reduced Toxic Metabolite Formation: Slowing down metabolism can decrease the formation of potentially toxic byproducts.
-
Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved.
The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the non-deuterated (kH) and deuterated (kD) compounds (KIE = kH/kD). A KIE value greater than 1 indicates a slower reaction rate for the deuterated compound. The theoretical maximum for a primary deuterium KIE is around 7-8, though in biological systems, it is often lower.[4]
Quantitative Data on Kinetic Isotope Effects
The following table summarizes the observed kinetic isotope effects on the intrinsic clearance of various deuterated compounds in in vitro metabolism studies. Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a drug.
| Compound (Deuterated Position) | Enzyme System | KIE (DV or D(V/K)) | Reference |
| Morphine (N-CD3) | Rat Liver Microsomes | 1.4 | [2] |
| Tramadol (deuterated) | In vitro systems | Showed improved half-life | [2] |
| Chemotype 1a (deuterated forms 1b-1f) | Human Liver Microsomes & rCYP3A4 | No significant KIE on intrinsic clearance | |
| Chemotype 2d (both methyl groups deuterated) | Human Liver Microsomes, rCYP3A4, rCYP2C19 | Largest KIE observed among tested chemotypes | |
| 2b (O-methyl group deuterated) | rCYP2C19 | 4.0 | |
| 2d (both methyl groups deuterated) | rCYP2C19 | 4.5 | |
| 2c (N-methyl group deuterated) | rCYP2C19 | KIE was lost |
Signaling Pathway of CYP450-Mediated Metabolism and the Impact of Deuteration
Caption: CYP450 metabolic pathway and the influence of deuteration on the rate-limiting step.
Chromatographic Isotope Effects
In addition to metabolic effects, the substitution of hydrogen with deuterium can also lead to differences in chromatographic retention times between deuterated and non-deuterated analogs. This phenomenon, known as the chromatographic isotope effect , is primarily attributed to subtle differences in the lipophilicity and intermolecular interactions of the deuterated compound with the stationary phase.[5]
In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. The magnitude of this retention time shift is typically small but can be significant enough to cause partial or complete separation of the analyte and its deuterated internal standard.[6][7]
Incomplete co-elution can be problematic in quantitative bioanalysis as it may lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer. This can compromise the accuracy and precision of the analytical method.[8]
Quantitative Data on Chromatographic Retention Time Shifts
The following table provides examples of observed retention time differences between deuterated and non-deuterated compounds in various chromatographic systems.
| Analyte | Deuterated Analog | Chromatographic System | Retention Time Difference | Reference |
| Peptides | Deuterated Peptides | Reversed-Phase Liquid Chromatography (RPLC) | Median shift of 2.0 - 2.9 seconds | [6] |
| Peptides | Deuterated Peptides | Capillary Zone Electrophoresis (CZE) | Negligible shift | [6] |
| Olanzapine (OLZ) | OLZ-D3 | Reversed-Phase LC | Rs < 0.16 | [7] |
| Des-methyl olanzapine (DES) | DES-D8 | Reversed-Phase LC | Rs < 0.16 | [7] |
| Olanzapine (OLZ) | OLZ-D3 | Normal-Phase LC | Rs = 0.34 | [7] |
| Des-methyl olanzapine (DES) | DES-D8 | Normal-Phase LC | Rs = 0.73 | [7] |
| Metformin | d6-metformin | Gas Chromatography (GC-NICI-MS) | 0.03 minutes |
Experimental Workflow for Assessing Chromatographic Co-elution
Caption: Workflow for evaluating the co-elution of an analyte and its deuterated internal standard.
Mass Spectral Fragmentation
Deuterium labeling can also influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). While the overall fragmentation pathways are generally similar for deuterated and non-deuterated compounds, the relative abundances of fragment ions can differ.[9] This is due to the kinetic isotope effect influencing the rates of different fragmentation reactions.
For example, if a fragmentation pathway involves the cleavage of a C-D bond, this process will be slower compared to the cleavage of a C-H bond in the same position. This can lead to a decrease in the intensity of the corresponding fragment ion and a potential increase in the intensity of other fragment ions that are formed through alternative pathways that do not involve C-D bond cleavage.[9]
Careful evaluation of the MS/MS spectra of both the deuterated and non-deuterated compounds is essential for selecting appropriate and stable precursor-product ion transitions for quantitative analysis. It is crucial to choose fragment ions that are not susceptible to deuterium loss or exchange.
Comparison of Fragmentation Pathways
Caption: Isotope effects on mass spectral fragmentation pathways.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compounds and their deuterated analogs in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the test compound working solution to the wells to initiate the reaction.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction. For the 0-minute time point, the quenching solution is added before the NADPH solution.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds to determine the kinetic isotope effect.
-
Protocol for Assessing Chromatographic Co-elution
This protocol describes a method to evaluate the chromatographic separation of a deuterated internal standard from its non-deuterated analyte.
Materials:
-
Analyte and deuterated internal standard solutions of known concentrations
-
LC system coupled with a mass spectrometer
-
Appropriate LC column (e.g., C18 for reversed-phase)
-
Mobile phases
Procedure:
-
Method Development:
-
Develop an LC-MS/MS method for the analyte and the deuterated internal standard.
-
-
Individual Injections:
-
Inject the analyte solution and the deuterated internal standard solution separately to determine their individual retention times (RT).
-
-
Mixed Injection:
-
Prepare a solution containing both the analyte and the deuterated internal standard.
-
Inject the mixed solution into the LC-MS/MS system.
-
-
Data Acquisition:
-
Acquire the chromatograms for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Determine the retention times for both compounds in the mixed injection.
-
Calculate the retention time difference (ΔRT = RT_analyte - RT_internal_standard).
-
Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(RT2 - RT1) / (W1 + W2), where RT1 and RT2 are the retention times of the two peaks, and W1 and W2 are their respective peak widths at the base.
-
-
Evaluation:
-
A small ΔRT and a low Rs value (ideally close to 0) indicate good co-elution. If significant separation is observed, optimization of the chromatographic method (e.g., changing the mobile phase composition, gradient, or column) may be necessary to ensure co-elution and minimize differential matrix effects.[8]
-
Conclusion
The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis. However, a comprehensive understanding of the potential isotope effects is crucial for the development of robust and reliable analytical methods. The kinetic isotope effect can significantly alter the metabolic fate of a drug, a phenomenon that can be leveraged in drug design to improve pharmacokinetic properties. Simultaneously, chromatographic isotope effects can pose a challenge to analytical accuracy, necessitating careful method development and validation to ensure the co-elution of the analyte and its deuterated standard. By considering these factors and employing rigorous experimental evaluation, researchers can confidently utilize deuterated standards to generate high-quality data in support of drug discovery and development programs.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. graphviz.org [graphviz.org]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Note: High-Throughput Quantification of Betamethasone Dipropionate in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantification of betamethasone dipropionate (BDP) in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for rapid and accurate analysis. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The established protocol demonstrates excellent linearity, precision, accuracy, and recovery, meeting the rigorous standards for bioanalytical method validation.
Introduction
Betamethasone dipropionate is a potent synthetic glucocorticoid widely used in the treatment of various inflammatory and allergic conditions.[1][2][3] Accurate quantification of BDP in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of BDP in a complex biological matrix like human plasma. The enhanced speed and resolution of UPLC technology significantly reduce analytical run times compared to conventional HPLC methods.[1]
Experimental Protocols
Materials and Reagents
-
Betamethasone Dipropionate (BDP) reference standard
-
Beclomethasone Dipropionate (Internal Standard, IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade n-Hexane
-
HPLC-grade Ether
-
Ammonium Formate
-
Formic Acid
-
Ultrapure Water
-
Human Plasma (blank, sourced from a certified vendor)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Hypurity C18 (150 mm × 2.1 mm, 5 µm) or equivalent[1][2][3]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of BDP and the internal standard (IS), beclomethasone dipropionate, in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the BDP stock solution with a methanol/water (1:1, v/v) mixture to create working standard solutions at various concentrations. Prepare a working solution of the IS in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution and vortex briefly.
-
Add 1 mL of an ether and n-hexane mixture (4:1, v/v) as the extraction solvent.[1][2][3]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
Caption: Liquid-Liquid Extraction Workflow for Betamethasone Dipropionate from Human Plasma.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | Hypurity C18 (150 mm × 2.1 mm, 5 µm)[1][2][3] |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Methanol |
| Gradient | Refer to specific optimization, typically starting with a higher aqueous phase and ramping up the organic phase. |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 15°C[1] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][3] |
| MRM Transitions | Betamethasone Dipropionate: m/z 529.2 → 393.3Beclomethasone Dipropionate (IS): m/z 521.2 → 465.2 |
| Source Temperature | 550°C[4] |
| Ion Spray Voltage | 5.5 kV[4] |
Quantitative Data Summary
The method was validated according to regulatory guidelines and demonstrated excellent performance.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Betamethasone Dipropionate | 0.125 - 55.81 x 10⁻⁹ mol·dm⁻³ | > 0.99[1][2] |
Note: The linear range reported in the source is in mol·dm⁻³. For practical application, this should be converted to ng/mL based on the molecular weight of BDP.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | To be determined | < 15% | < 15% | 85-115% |
| Medium | To be determined | < 15% | < 15% | 85-115% |
| High | To be determined | < 15% | < 15% | 85-115% |
General acceptance criteria for precision and accuracy are provided as specific values were not fully detailed in the search results.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Betamethasone Dipropionate | 82.7 - 85.9%[5] | Within acceptable limits (typically 85-115%)[4] |
| Beclomethasone Dipropionate (IS) | ~98.9%[4] | Within acceptable limits (typically 85-115%)[4] |
Logical Relationship Diagram
Caption: Logical workflow of the UPLC-MS/MS method for BDP quantification.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of betamethasone dipropionate in human plasma. The simple liquid-liquid extraction protocol offers good recovery and minimal matrix effects. This validated method is well-suited for high-throughput analysis in clinical and research settings, facilitating pharmacokinetic and bioequivalence studies of betamethasone dipropionate.
References
- 1. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Betamethasone Dipropionate Using a Deuterated Internal Standard by UPLC-MS/MS
Abstract
This application note presents a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of betamethasone dipropionate in pharmaceutical formulations. The use of a deuterated internal standard, betamethasone dipropionate-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method is suitable for high-throughput screening and quality control in drug development and manufacturing.
Introduction
Betamethasone dipropionate is a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. It is widely used in topical formulations for the treatment of various skin disorders. Accurate and reliable quantification of betamethasone dipropionate in these formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a highly selective and sensitive UPLC-MS/MS method that employs a stable isotope-labeled internal standard for precise quantification.
Experimental
Materials and Reagents
Betamethasone dipropionate and betamethasone dipropionate-d5 were of reference standard grade. HPLC-grade methanol, acetonitrile, and water were used, along with formic acid for mobile phase preparation. All other chemicals were of analytical grade.
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for sample preparation.[1] A portion of the cream or ointment formulation is accurately weighed and dispersed in a mixture of methanol and water. The deuterated internal standard is added, and the mixture is vortexed. The extraction is performed using methyl tert-butyl ether. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for UPLC-MS/MS analysis. For simpler matrices, a protein precipitation method with acetonitrile can be utilized.
UPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Betamethasone Dipropionate | 505.2 | 393.2 | 30 | 15 |
| Betamethasone Dipropionate-d5 | 510.2 | 398.2 | 30 | 15 |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of betamethasone dipropionate. The use of a deuterated internal standard effectively compensated for any variability during sample processing and analysis, leading to high precision and accuracy.
The chromatographic separation was achieved in under 5 minutes, allowing for high-throughput analysis. The retention time for betamethasone dipropionate was approximately 2.8 minutes.[2]
The method was validated for linearity, precision, accuracy, and sensitivity. The calibration curve was linear over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.03 ng/mL and 0.1 ng/mL, respectively. The intra- and inter-day precision and accuracy were within acceptable limits (<15%).
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of betamethasone dipropionate.
Signaling Pathway of Glucocorticoid Action
Caption: Simplified signaling pathway of betamethasone dipropionate action.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of betamethasone dipropionate in pharmaceutical formulations. The incorporation of a deuterated internal standard ensures the accuracy and precision required for routine quality control and high-throughput screening in a drug development environment.
References
Application Notes and Protocols for Corticosteroid Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of biological matrices for the analysis of corticosteroids. The included methodologies cover Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering a comparative overview to guide the selection of the most appropriate technique for specific research needs.
Introduction to Corticosteroid Analysis
Corticosteroids are a class of steroid hormones produced in the adrenal cortex, involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, and electrolyte balance. Accurate quantification of corticosteroids in biological matrices such as plasma, serum, urine, saliva, and hair is crucial for clinical diagnostics, therapeutic drug monitoring, and research in endocrinology and pharmacology. The complexity of these biological matrices necessitates robust sample preparation to remove interfering substances and enrich the analytes of interest prior to analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical for achieving accurate and reproducible results in corticosteroid analysis. The three most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE) is a highly selective method that can provide excellent sample cleanup and analyte enrichment. It is well-suited for complex matrices and for achieving low detection limits[1][2][3].
-
Liquid-Liquid Extraction (LLE) offers good purification by partitioning analytes between two immiscible liquid phases. While effective, it can be more time-consuming and less amenable to high-throughput automation compared to other techniques[4].
-
Protein Precipitation (PPT) is the simplest and fastest method, involving the addition of an organic solvent to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts and be more susceptible to matrix effects[5][6].
The selection of the optimal technique depends on the specific corticosteroid, the biological matrix, the required sensitivity, and the available instrumentation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various corticosteroids across different sample preparation methods and biological matrices.
Table 1: Recovery of Corticosteroids using Various Sample Preparation Techniques
| Corticosteroid | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Cortisol | Plasma | SPE | 80 | [7] |
| Cortisol | Urine | SLE (a form of LLE) | >90 | [8] |
| Multiple Steroids | Serum | LLE (MTBE) | 86.4 - 115.0 | [9] |
| Multiple Steroids | Serum | SPE | 87 - 101 | [2] |
| Aldosterone | Serum | SPE | 42 | [10] |
| Testosterone | Serum | SPE | 95 | [10] |
| Dexamethasone | Plasma | SPE | ~100 | [11] |
| Corticosterone | Plasma | SPE | ~100 | [11] |
Table 2: Lower Limits of Quantification (LLOQ) for Corticosteroids
| Corticosteroid | Matrix | Sample Preparation Method | LLOQ | Reference |
| Budesonide | Plasma | SPE | 0.2 - 1 pg/mL | [1] |
| Dexamethasone | Plasma | SPE | 0.2 - 1 pg/mL | [1] |
| Triamcinolone acetonide | Plasma | SPE | 0.2 - 1 pg/mL | [1] |
| Dexamethasone acetate | Plasma | SPE | 0.2 - 1 pg/mL | [1] |
| Androstenedione | Serum | SPE | 1 pg/mL | [10] |
| Testosterone | Serum | SPE | 2 pg/mL | [10] |
| 11-deoxycortisol | Serum | SPE | 5 pg/mL | [10] |
| Aldosterone | Serum | SPE | 10 pg/mL | [10] |
| Cortisol | Urine | SLE (a form of LLE) | 0.755 µg/L | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Corticosteroids in Human Plasma
This protocol is a general procedure for the extraction of corticosteroids from human plasma using a C18 SPE cartridge, adapted from various sources for robust performance[1][2].
Materials:
-
Human plasma
-
Internal standard solution (e.g., deuterated cortisol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
C18 SPE cartridges
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place C18 SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.1 mL/min)[2].
-
-
Washing:
-
Elution:
-
Elute the corticosteroids with 1 mL of ethyl acetate into a clean collection tube[2].
-
-
Evaporation and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) for Cortisol in Urine
This protocol describes a supported liquid extraction (SLE) method, a modern variation of LLE, for the extraction of cortisol from urine, based on established procedures[8][12].
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated cortisol)
-
Formic acid (1%)
-
Dichloromethane or Methyl tert-butyl ether (MTBE)
-
Supported Liquid Extraction (SLE) plate or cartridges
-
Positive pressure or vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Extraction:
-
Load the pre-treated sample onto the SLE plate/cartridge and allow it to adsorb for 5 minutes[12].
-
Apply the extraction solvent (e.g., 1 mL of MTBE or 2 x 900 µL of dichloromethane) and allow it to flow through under gravity for 5 minutes[8][12].
-
Apply a pulse of positive pressure or vacuum to elute the remaining solvent[12].
-
-
Evaporation and Reconstitution:
Protocol 3: Protein Precipitation (PPT) for Corticosteroids in Serum
This protocol provides a straightforward method for the removal of proteins from serum samples using acetonitrile[5][14].
Materials:
-
Serum sample
-
Internal standard solution
-
Acetonitrile (LC-MS grade), chilled
-
Protein precipitation plate (e.g., 96-well format) or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of handling plates or tubes
Procedure:
-
Precipitation:
-
To 100 µL of serum in a microcentrifuge tube or a well of a 96-well plate, add 300 µL of chilled acetonitrile containing the internal standard (a 3:1 solvent to sample ratio is common)[14].
-
-
Mixing:
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation. For plates, a plate shaker can be used.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitute the residue in a smaller volume of a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Experimental Workflows
Caption: Solid-Phase Extraction Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Protein Precipitation Workflow.
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Mineralocorticoid Receptor Signaling Pathway.
References
- 1. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. agilent.com [agilent.com]
- 6. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 7. itspsolutions.com [itspsolutions.com]
- 8. longdom.org [longdom.org]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. shim-pol.pl [shim-pol.pl]
Application Note: Quantification of Betamethasone Dipropionate in Cream and Ointment Formulations by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of betamethasone dipropionate in complex semi-solid formulations such as creams and ointments. The protocol provides a step-by-step guide from sample preparation to chromatographic analysis and data interpretation. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
Betamethasone dipropionate is a potent synthetic glucocorticoid widely used in topical dermatological preparations for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Accurate determination of the active pharmaceutical ingredient (API) in cream and ointment formulations is critical to ensure product quality, safety, and efficacy. The complex matrix of these semi-solid dosage forms, which typically contain a mixture of oleaginous and aqueous components, presents a significant analytical challenge. This note describes a reliable RP-HPLC method for the separation and quantification of betamethasone dipropionate from common formulation excipients.
Experimental Workflow
The overall experimental workflow for the quantification of betamethasone dipropionate in cream and ointment formulations is depicted below.
Caption: Workflow for Betamethasone Dipropionate Quantification.
Materials and Methods
Reagents and Materials
-
Betamethasone Dipropionate Reference Standard
-
HPLC grade acetonitrile
-
HPLC grade methanol[4]
-
HPLC grade water
-
Tetrahydrofuran (THF)
-
0.45 µm Syringe Filters (PTFE or Nylon)
-
Volumetric flasks and pipettes
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the separation and quantification of betamethasone dipropionate.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of water, acetonitrile, and tetrahydrofuran can be used. For example, a gradient with Mobile Phase A (Water:Acetonitrile:THF, 90:6:4 v/v/v) and Mobile Phase B (Acetonitrile:Methanol:Water:THF, 74:20:4:2 v/v/v/v) has been reported to be effective.[1] An isocratic mobile phase of methanol and 0.1% acetic acid (85:15) has also been successfully used.[5] |
| Flow Rate | 1.0 - 1.5 mL/min[1] |
| Column Temperature | 40 - 50 °C[5] |
| Detection Wavelength | 240 nm[1][5] |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Betamethasone Dipropionate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., a mixture of methanol and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 25 µg/mL. These will be used to establish the calibration curve.
Sample Preparation Protocol
The following protocol is a general guideline for the extraction of betamethasone dipropionate from cream and ointment formulations. The exact solvent ratios and extraction parameters may need to be optimized depending on the specific formulation matrix.
-
Sample Weighing: Accurately weigh a portion of the cream or ointment equivalent to a known amount of betamethasone dipropionate (e.g., 500 mg of a 0.05% cream) into a suitable container, such as a 50 mL centrifuge tube.[5]
-
Solvent Extraction: Add a known volume of a suitable extraction solvent, such as methanol or a mixture of methanol and water.[4][6]
-
For Ointments (Heating Step): For ointment samples, heat the mixture in a water bath at approximately 70°C for a few minutes to melt the ointment base and facilitate the dispersion of the active ingredient into the solvent.[6]
-
Vortexing/Sonication: Vigorously mix the sample using a vortex mixer or sonicate for 10-15 minutes to ensure complete extraction of the betamethasone dipropionate.[5]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the insoluble excipients.[7]
-
Dilution: Carefully transfer an aliquot of the supernatant to a volumetric flask and dilute with the diluent to achieve a final concentration within the calibration range.
-
Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5][6]
Results and Data Analysis
System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. This is typically done by injecting a standard solution multiple times. The acceptance criteria for system suitability parameters are generally as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for replicate injections) | ≤ 2.0% |
Method Validation Summary
The described analytical method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptance criteria is provided in the table below.[1][8]
| Validation Parameter | Typical Results | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][2] | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0%[2][5][6] | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.02 - 1.27 µg/mL[5] | Reportable |
| Limit of Quantification (LOQ) | ~0.07 - 3.86 µg/mL[5][6] | Reportable |
| Specificity | No interference from excipients at the retention time of betamethasone dipropionate. | Peak purity should pass. |
Quantification
The concentration of betamethasone dipropionate in the sample preparations is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantification of betamethasone dipropionate in cream and ointment formulations. The protocol is straightforward and utilizes standard laboratory equipment. Proper method validation is essential to ensure the accuracy and reliability of the results for quality control and regulatory purposes.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. scispace.com [scispace.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Note: Dermatopharmacokinetic Profiling of Topical Formulations Using Deuterated Betamethasone Dipropionate
Introduction
Dermatopharmacokinetics (DPK) is a critical tool in the development of topical dermatological products. It provides essential information on the rate and extent to which an active pharmaceutical ingredient (API) penetrates the stratum corneum and underlying skin layers. This application note details a robust methodology for conducting DPK studies using deuterated betamethasone dipropionate (d-BDP) as the investigational drug. The use of a stable isotope-labeled API allows for precise quantification and differentiation from endogenous substances, thereby enhancing the accuracy of bioanalytical assays. This protocol is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.
Principle of the Method
This protocol describes an in vivo study in healthy human volunteers to assess the skin penetration of deuterated betamethasone dipropionate from a topical formulation. The primary method for sample collection is adhesive tape stripping, a minimally invasive technique to sequentially remove layers of the stratum corneum.[1][2][3] The concentration of d-BDP in the collected tape strips is then quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the determination of the drug concentration profile within the stratum corneum over time.
Materials and Reagents
-
Deuterated betamethasone dipropionate (d-BDP) topical formulation (e.g., cream, ointment, or gel)
-
Non-deuterated betamethasone dipropionate analytical standard
-
Deuterated betamethasone dipropionate analytical standard
-
Internal standard (e.g., a structural analog of betamethasone dipropionate)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Adhesive tape strips (e.g., D-Squame®)
-
Surgical markers
-
Forceps
-
Vials for sample collection and storage
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Experimental Protocols
Volunteer Selection and Preparation
-
Recruit healthy adult volunteers with no history of skin diseases or allergies to corticosteroids.
-
Ensure volunteers have a defined area of healthy, intact skin on their forearms for drug application.
-
Acclimatize volunteers to the study environment for at least 30 minutes before the start of the procedures.
-
Clean the application sites with a dry gauze pad to remove any surface debris. Do not use soap or alcohol.
-
Mark the application sites with a surgical marker.
Drug Application
-
Accurately weigh a precise amount of the d-BDP topical formulation.
-
Apply a thin, uniform layer of the formulation to the marked application site.
-
Record the exact time of application.
-
Leave the application site uncovered unless the study protocol specifies the use of an occlusive dressing.
Tape Stripping Procedure
-
At predetermined time points (e.g., 1, 2, 4, and 8 hours) post-application, perform the tape stripping procedure.[4]
-
Gently press a single adhesive tape strip firmly onto the application site for a consistent duration (e.g., 5-10 seconds).
-
Remove the tape strip with a swift, smooth motion.
-
Using forceps, place the tape strip into a pre-labeled vial.
-
Repeat the tape stripping process for a predefined number of times (e.g., 20 strips) on the same application site to collect sequential layers of the stratum corneum.[4]
-
Store the collected samples at -80°C until analysis.
Sample Extraction
-
Add a precise volume of extraction solvent (e.g., acetonitrile or methanol) containing the internal standard to each vial with a tape strip.
-
Vortex the vials for a set duration (e.g., 1-2 minutes) to ensure complete extraction of the drug from the tape strip.
-
Centrifuge the vials to pellet any particulate matter.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 150 mm × 2.0 mm, 5 µm).[5]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for deuterated betamethasone dipropionate, non-deuterated betamethasone dipropionate (if required for metabolic studies), and the internal standard.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear interpretation and comparison.
Table 1: Example LC-MS/MS Parameters for Betamethasone Dipropionate Analysis
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| MS System | Sciex API 4000 or equivalent |
| Column | Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05 M Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | Step gradient |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (BDP) | To be optimized based on specific deuteration pattern |
| Internal Standard | To be selected (e.g., deuterated analog) |
Note: The MRM transition for deuterated BDP will differ from the non-deuterated compound and needs to be determined empirically.
Table 2: Example Quantitative Data of Betamethasone Dipropionate Recovered from Tape Strips at Different Time Points
| Time Point (hours) | Mean BDP Recovered (ng/cm²) ± SD |
| 1 | 150 ± 35 |
| 2 | 275 ± 60 |
| 4 | 450 ± 95 |
| 8 | 600 ± 120 |
This table presents hypothetical data for illustrative purposes, based on trends observed in studies with non-deuterated betamethasone dipropionate.[4]
Visualizations
Caption: Overall workflow for a dermatopharmacokinetic study of deuterated betamethasone dipropionate.
Caption: Detailed procedure for the tape stripping sample collection method.
Caption: Workflow for sample extraction and LC-MS/MS analysis of deuterated betamethasone dipropionate.
References
- 1. Pharmacodynamics and dermatopharmacokinetics of betamethasone 17-valerate: assessment of topical bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-rnr.eu [cancer-rnr.eu]
- 4. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing matrix effects in the bioanalysis of betamethasone dipropionate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize matrix effects in the bioanalysis of betamethasone dipropionate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of betamethasone dipropionate?
A1: A matrix effect is the alteration of analyte ionization in a mass spectrometer due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] For a potent glucocorticoid like betamethasone dipropionate, which may be present at low concentrations, these effects can significantly impact pharmacokinetic and toxicokinetic studies.[4][5]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A2: The primary causes of matrix effects, particularly ion suppression, are endogenous components of biological samples that co-elute with the analyte of interest.[2][6] Phospholipids are a major contributor to matrix effects in plasma and tissue samples.[6] Other sources include salts, proteins, and other metabolites that can compete with the analyte for ionization in the mass spectrometer source.[7]
Q3: How can I detect and quantify matrix effects in my assay?
A3: There are two main methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of betamethasone dipropionate directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[1] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[2]
-
Post-Extraction Spike: This is a quantitative approach where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent.[1] The matrix effect can be calculated using the formula: ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100. Values between 85% and 115% are generally considered acceptable.[8]
Q4: What are the main strategies to minimize or compensate for matrix effects?
A4: The strategies can be broadly categorized into three areas:
-
Sample Preparation: The most effective way to combat matrix effects is by removing interfering components before analysis.[6][9] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up samples than simple Protein Precipitation (PPT).[6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate betamethasone dipropionate from matrix components is a key strategy.[9] This can be achieved by adjusting the mobile phase, using a different column, or modifying the gradient elution.[2]
-
Compensation: When matrix effects cannot be eliminated, they can be compensated for by using an appropriate internal standard (IS), ideally a stable isotope-labeled (SIL) version of betamethasone dipropionate.[1][9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification through ratio measurement.[9] Matrix-matched calibration curves are another effective compensation method.[9]
Troubleshooting Guide
Problem 1: Poor reproducibility and inconsistent results across different sample lots.
-
Possible Cause: This issue, known as a relative matrix effect, occurs when the degree of ion suppression or enhancement varies between different sources of the biological matrix (e.g., plasma from different individuals).
-
Solution:
-
Evaluate Multiple Lots: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other components.[6][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for variable matrix effects as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[1][9]
-
Problem 2: Low signal intensity and poor sensitivity (Ion Suppression).
-
Possible Cause: Co-elution of endogenous matrix components, especially phospholipids, is suppressing the ionization of betamethasone dipropionate.[6]
-
Solution:
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte peak from the regions of ion suppression.[2] A post-column infusion experiment can identify these suppression zones.[1] Using a different stationary phase (e.g., C8 instead of C18) or a smaller column particle size may improve resolution.[10][11]
-
Enhance Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids. This can include specific SPE cartridges or LLE protocols. A double LLE, using a non-polar solvent like hexane first to remove hydrophobic interferences, can be effective.[6]
-
Modify MS Source Parameters: While less common, optimizing parameters like vaporizer temperature in an APCI source can sometimes mitigate matrix effects.[4]
-
Sample Dilution: A simple "dilute and shoot" approach can reduce the concentration of interfering matrix components, thereby lessening their impact.[1] However, this may compromise the limit of quantification if the analyte concentration is very low.[12]
-
Problem 3: Tailing or broad chromatographic peaks for betamethasone dipropionate.
-
Possible Cause: This can be caused by secondary interactions with the analytical column, issues with the mobile phase, or residual matrix components interfering with the chromatography.
-
Solution:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for betamethasone dipropionate. For corticosteroids, slightly acidic conditions are often used.[13]
-
Improve Sample Extraction: Inadequate removal of matrix components can lead to poor peak shape. A combination of water and acetonitrile (e.g., 20:80 v/v) has been shown to provide good extraction and peak symmetry for betamethasone dipropionate from topical formulations.[14]
-
Use a High-Performance Column: Modern columns with advanced particle technology can significantly improve peak shape and resolution.[10]
-
Experimental Protocols & Data
Sample Preparation Methodologies
A crucial step in minimizing matrix effects is the selection and optimization of the sample preparation technique.
Workflow for Bioanalytical Sample Processing
Caption: General workflow for sample preparation and analysis.
Protocol 1: Protein Precipitation (PPT)
-
Application: A rapid, simple, but less clean method suitable for initial screening.
-
Procedure:
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 5°C.[15]
-
Transfer the supernatant, evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Application: Offers a cleaner extract than PPT by separating compounds based on their differential solubility in immiscible liquids.
-
Procedure:
-
To a 500 µL plasma sample containing the internal standard, add an appropriate buffer to adjust pH.
-
Add 2 mL of an immiscible organic solvent (e.g., a mixture of ether and n-hexane, 4:1 v/v).[16]
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Application: Provides the cleanest extracts by using a solid sorbent to selectively adsorb the analyte and wash away interferences. Often considered the gold standard for minimizing matrix effects.[9][17]
-
Procedure:
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[5]
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute betamethasone dipropionate and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.
-
Representative LC-MS/MS Parameters
The following table summarizes typical parameters for the analysis of betamethasone dipropionate and related compounds.
| Parameter | Setting | Reference |
| LC Column | C18 or C8 (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 µm) | [10][16][18] |
| Mobile Phase A | Water with 0.1% Acetic Acid or Ammonium Formate | [13][18] |
| Mobile Phase B | Acetonitrile/Methanol mixture | [13] |
| Flow Rate | 0.4 - 1.0 mL/min | [11][13] |
| Column Temp | 40 - 50 °C | [13][14] |
| Injection Volume | 5 - 20 µL | [11][14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [16][17] |
| Detection | Multiple Reaction Monitoring (MRM) | [16] |
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
Quantitative Data Summary
The following table presents validation parameters from various studies, highlighting achievable performance for corticosteroid analysis.
| Parameter | Betamethasone Dipropionate & Related Steroids | Reference |
| Linearity (r²) | > 0.99 | [13][17] |
| Intra- & Inter-day Precision (%RSD) | < 10.1% | [17] |
| Accuracy / Recovery | 86.4% - 115.0% | [8][17] |
| Relative Matrix Effects | 96.4% - 101.6% (with proper cleanup) | [17] |
| Limit of Quantification (LOQ) | 0.2 ng/mL (Dexamethasone in plasma) | [5] |
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Improving the sensitivity and selectivity of betamethasone dipropionate quantification
Welcome to the technical support center for the quantification of betamethasone dipropionate (BDP). This resource is designed to assist researchers, scientists, and drug development professionals in improving the sensitivity and selectivity of their BDP quantification experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying betamethasone dipropionate?
A1: The choice of analytical technique depends on the specific requirements of your study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for routine analysis of BDP in pharmaceutical formulations.[1][2][3] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[4][5]
Q2: What are the typical degradation products of betamethasone dipropionate and how can I avoid them?
A2: Betamethasone dipropionate can degrade into several related substances, including betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol.[6][7] Degradation can be influenced by factors such as pH, temperature, and the solvent matrix. BDP shows maximum stability in the pH range of 3.5-4.5.[6][7][8] To minimize degradation, it is crucial to control these factors during sample preparation and storage. Forced degradation studies are often performed to identify potential degradation products and ensure the analytical method is stability-indicating.[1]
Q3: How can I improve the peak shape and resolution in my HPLC analysis?
A3: Poor peak shape and resolution can be caused by several factors. Consider the following troubleshooting tips:
-
Column Choice: Utilize a C18 column, which is commonly reported for BDP analysis.[1][2][4] Newer column technologies, such as those with MaxPeak™ HPS Technology, can also help to achieve sharper, more symmetrical peaks.[9]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and pH can significantly impact peak shape and resolution. A common mobile phase involves a mixture of an aqueous component (like water or a buffer) and an organic solvent (like acetonitrile or methanol).[1][2][3]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve chromatographic performance.[1][2]
Q4: What is a suitable internal standard for BDP quantification?
A4: A suitable internal standard (IS) should have similar chemical properties and chromatographic behavior to the analyte but be clearly distinguishable. For BDP analysis, beclomethasone dipropionate is frequently used as an internal standard in HPLC and UPLC-MS/MS methods.[4][10][11] Prednisolone has also been used as an IS in some applications.[4]
Troubleshooting Guides
Issue 1: Low Analyte Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step | Relevant Information |
| Incomplete Extraction from Matrix | Optimize the extraction solvent and technique. For creams and ointments, heating and vigorous mixing may be necessary to melt the base and ensure complete dissolution of the analyte.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common for biological samples.[4] | For creams, a mixture of water and acetonitrile or methanol is often used as a diluent.[1][2] For plasma, LLE with ether and n-hexane has been reported.[4] |
| Analyte Degradation | Ensure the pH of the sample and extraction solutions is within the stability range of BDP (pH 3.5-4.5).[6][7][8] Avoid prolonged exposure to high temperatures. | Degradation follows first-order kinetics and is influenced by solvent polarity and ionic strength.[6][7] |
| Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize non-specific binding of the analyte. |
Issue 2: Poor Sensitivity (High Limit of Detection/Quantification)
| Potential Cause | Troubleshooting Step | Relevant Information |
| Suboptimal Instrumental Parameters | Optimize the detection wavelength for UV detectors (typically around 240 nm).[1][2][12] For MS/MS, optimize the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.[4] | UPLC-MS/MS offers significantly higher sensitivity (3 to 5 times) compared to HPLC-MS/MS.[5] |
| Insufficient Sample Concentration | If possible, increase the amount of sample extracted or reduce the final volume of the reconstituted sample to increase the analyte concentration. | |
| Matrix Effects (Ion Suppression/Enhancement in MS) | Implement strategies to mitigate matrix effects, such as more efficient sample cleanup (e.g., using SPE), dilution of the sample, or using a matrix-matched calibration curve.[13][14] | The post-extraction spiking method can be used to quantitatively assess matrix effects.[13][14] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for BDP quantification.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | Altima C18 (250x4.6 mm, 5 µm) | Phenomenex Bonclone 10 C18 (150 mm x 3.9 mm) | Zorbax (150 mmx4.6 mm, 5 µm) |
| Mobile Phase | Gradient: A) Water:THF:ACN (90:4:6) B) ACN:THF:Water:Methanol (74:2:4:20) | Isocratic: Methanol:0.1% Acetic Acid (85:15), pH 5 | Isocratic: 50% Acetonitrile (v:v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 240 nm | 240 nm | 230 nm |
| Linearity Range | 0.07 - 2.02 µg/mL | 5 - 25 ppm (µg/mL) | 0.008 - 0.1 mg/mL |
| LOD | 0.02 µg/mL | 1.27 µg/mL | Not Reported |
| LOQ | 0.07 µg/mL | 3.86 µg/mL | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated, but method is reported as accurate. | 99.37% - 100.38% | 99.5% - 100.1% |
| Precision (%RSD) | <5% for related substances | 0.93% | <2% |
Table 2: UPLC-MS/MS Method Parameters and Performance
| Parameter | Method 1[4] | Method 2[13][14] |
| Column | Hypurity C18 (150 mm × 2.1 mm, 5 µm) | Zorbax Eclipse XDB RP-18e (50 mm × 4.6 mm, 1.8 µm) |
| Mobile Phase | Not specified in abstract | 2 mM acetonitrile–ammonium acetate buffer, pH 3.2 (60:40 v/v) |
| Detection | ESI positive MRM | ESI |
| Linearity Range | 0.125 x 10⁻⁹ to 55.81 x 10⁻⁹ mol/dm³ | 0.5 - 50.0 ng/mL |
| LOD | Not Reported | Not Reported |
| LOQ | Not Reported | 0.5 ng/mL |
| Accuracy (% Recovery) | Not specified in abstract | Average recovery of 94.0% |
| Precision (%RSD) | Not specified in abstract | <10% |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of BDP in Topical Cream[1]
-
Standard Solution Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 4 g of the cream formulation (equivalent to 2 mg of BDP) into a 20 mL volumetric flask.[1]
-
Add 15 mL of the diluent and process to ensure complete extraction (e.g., sonication, heating).
-
Cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Altima C18 (250×4.6 mm, 5 µm)
-
Mobile Phase A: Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v)
-
Mobile Phase B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v)
-
Gradient Elution: (Specify gradient program if available, not detailed in abstract)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of BDP in the sample solution from the calibration curve.
-
Protocol 2: UPLC-MS/MS Quantification of BDP in Human Plasma[4]
-
Standard Solution Preparation:
-
Prepare stock solutions of BDP and the internal standard (beclomethasone dipropionate) in a suitable solvent.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Perform liquid-liquid extraction using a mixture of ether and n-hexane (v/v, 4:1).[4]
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypurity C18 (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: (Details not provided in abstract, typically a gradient of water with a modifier and an organic solvent like acetonitrile or methanol)
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for BDP and the internal standard.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of BDP in the plasma samples using the regression equation from the calibration curve.
-
Visualizations
Caption: HPLC analysis workflow for betamethasone dipropionate.
Caption: Troubleshooting logic for low sensitivity in BDP analysis.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. chemrj.org [chemrj.org]
- 4. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. uspbpep.com [uspbpep.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
Stability of Betamethasone dipropionate-d10 in different biological matrices
Welcome to the technical support center for Betamethasone dipropionate-d10. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by providing detailed troubleshooting guides and frequently asked questions regarding the stability of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, much like its non-deuterated counterpart, revolve around enzymatic and chemical degradation. In biological matrices such as plasma and blood, esterases can hydrolyze the propionate esters. Additionally, the molecule's stability is significantly influenced by pH, temperature, and the polarity of the solvent. The major degradation reactions include oxidation and the migration of the ester group followed by hydrolysis.[1]
Q2: What are the expected degradation products of this compound in biological samples?
A2: Betamethasone dipropionate (BDP) is known to degrade into several products. The primary metabolite is Betamethasone 17-propionate (B17P).[2] Further degradation can lead to the formation of Betamethasone 21-propionate and Betamethasone alcohol.[1][3] It is anticipated that this compound will follow the same degradation pathway.
Q3: What are the optimal pH conditions for the stability of Betamethasone dipropionate in aqueous solutions?
A3: Studies have shown that Betamethasone dipropionate exhibits maximum stability in the pH range of 3.5 to 4.5.[1][3] Deviations from this pH range, especially towards alkaline conditions, can accelerate its degradation.
Q4: How should biological samples containing this compound be stored to ensure stability?
A4: To minimize degradation, biological samples should be stored at low temperatures. For long-term storage, freezing at approximately -80°C is recommended.[2] It is also crucial to minimize freeze-thaw cycles. For short-term handling, keeping samples on ice is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation during sample collection and processing. | Use an esterase inhibitor (e.g., sodium fluoride) during blood collection. Process samples at low temperatures (e.g., on ice) and minimize the time between collection and analysis or freezing.[4] |
| Inefficient extraction. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, a mixture of ether and n-hexane (4:1, v/v) has been shown to be effective for BDP and its metabolites.[4][5] | |
| High variability in replicate analyses. | Inconsistent sample handling. | Ensure uniform timing and temperature conditions for all sample processing steps. Use a validated and standardized protocol across all samples. |
| Instability in the autosampler. | If samples are left in the autosampler for extended periods, degradation may occur. Assess the stability of the analyte in the autosampler at the set temperature and adjust the run sequence accordingly. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | Refer to the known degradation products (Betamethasone 17-propionate-d10, Betamethasone 21-propionate-d10, and Betamethasone-d10 alcohol).[1][3] Adjust chromatographic conditions to separate these from the parent compound and the internal standard. |
| Matrix effects in mass spectrometry. | Employ a more rigorous sample clean-up procedure. Use a deuterated internal standard that co-elutes with the analyte to compensate for matrix-induced ion suppression or enhancement. |
Stability Data Summary
The following tables summarize the stability of Betamethasone dipropionate under various conditions. While this data is for the non-deuterated compound, it provides a strong indication of the expected stability for this compound.
Table 1: pH-Dependent Stability of Betamethasone Dipropionate
| pH | Stability |
| 2.5 | Less Stable |
| 3.5 - 4.5 | Most Stable [1][3] |
| 5.5 | Less Stable |
| 7.5 | Least Stable[1] |
Table 2: Apparent First-Order Rate Constants (kobs) for Thermal Degradation of Betamethasone Dipropionate in Different Media
| Medium | kobs (x 10-3 h-1) |
| Methanol | 1.87[1] |
| Acetonitrile | 1.55[1] |
| Phosphate Buffer (pH 7.5) | 0.45[1] |
| Cream Formulation | 0.28[1] |
| Gel Formulation | 0.24[1] |
Data from thermal degradation studies, indicating that degradation is generally faster in organic solvents compared to aqueous buffer and formulations.[1]
Experimental Protocols
Protocol 1: Sample Preparation for UPLC-MS/MS Analysis of Betamethasone Dipropionate and its Metabolites in Human Plasma
This protocol is adapted from a validated method for the quantification of BDP and its metabolites.[4][5]
-
Sample Thawing: Thaw frozen human plasma samples in an ice-water bath.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., Beclomethasone dipropionate in methanol).
-
Extraction:
-
Add 1 mL of the extraction solvent (ether:n-hexane, 4:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the UPLC-MS/MS system.
Visualizations
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in ESI-MS analysis of corticosteroids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of corticosteroids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my corticosteroid analysis?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (corticosteroids) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[1] The matrix can include various components like proteins, lipids, salts, and other endogenous compounds.[2]
Q2: What are the common causes of ion suppression in ESI-MS?
A: Several factors can contribute to ion suppression:
-
Matrix Effects: Co-eluting endogenous compounds from biological matrices (e.g., plasma, urine) compete with the analyte for ionization.[2]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.
-
Mobile Phase Additives: Non-volatile buffers or additives in the mobile phase can interfere with the ionization process.
-
Sample Preparation Artifacts: Contaminants introduced during sample preparation can also cause suppression.
Q3: How can I detect ion suppression in my experiments?
A: A common and effective method is the post-column infusion experiment . This involves infusing a constant flow of your corticosteroid standard into the mass spectrometer after the analytical column while injecting a blank matrix sample. A drop in the baseline signal at certain retention times indicates the presence of ion-suppressing components eluting from the column.
Troubleshooting Guide
Issue: Low or no signal for my corticosteroid analyte.
This is a classic symptom of ion suppression. Follow these steps to troubleshoot:
Step 1: Assess for Ion Suppression
-
Action: Perform a post-column infusion experiment.
-
Expected Outcome: A stable baseline indicates no significant ion suppression. Dips in the baseline pinpoint retention times where suppression occurs.
Step 2: Optimize Sample Preparation
-
Rationale: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the MS.
-
Options:
-
Solid Phase Extraction (SPE): Generally offers the best cleanup by selectively isolating analytes.[3][4][5]
-
Liquid-Liquid Extraction (LLE): Another effective technique for removing interferences.[6]
-
Protein Precipitation (PPT): A simpler but less clean method that may leave behind significant matrix components.[2]
-
Step 3: Enhance Chromatographic Separation
-
Rationale: If interfering compounds can be chromatographically separated from the analyte, ion suppression can be avoided.
-
Options:
-
Switch to UPLC/UHPLC: Ultra-high-performance liquid chromatography provides better resolution and narrower peaks, which can separate the analyte from interfering matrix components.
-
Modify Gradient Profile: Adjust the mobile phase gradient to improve the separation between your corticosteroid and the suppression zones identified in the post-column infusion experiment.
-
Step 4: Employ Compensation Strategies
-
Rationale: If suppression cannot be eliminated, its effects can be compensated for.
-
Options:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to normalize the ion suppression effect between the standards and the samples.
-
Standard Addition: Add known amounts of the analyte to the sample. This method is effective but can be time-consuming as it requires multiple analyses for each sample.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts the degree of ion suppression and analyte recovery. The following table summarizes typical performance data for different techniques in corticosteroid analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Solid Phase Extraction (SPE) | 81 - 99[5] | 96.4 - 101.6 (Relative)[7] | High selectivity, excellent cleanup[3][4][5] | More complex and time-consuming |
| Liquid-Liquid Extraction (LLE) | 86.4 - 115.0[6] | 73.5 - 111.9 (Extraction Recovery)[8] | Good removal of lipids and proteins[6] | Can be labor-intensive, potential for emulsions |
| Protein Precipitation (PPT) | Generally lower than SPE/LLE | Can be significant | Simple and fast | Less effective at removing matrix components[2] |
Note: Recovery and matrix effect percentages can vary depending on the specific corticosteroid, matrix, and protocol used.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Corticosteroids in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 100 µL of 5% phosphoric acid containing the internal standard. Load the entire sample onto the SPE cartridge.[9]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the corticosteroids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment
-
Setup: Connect a syringe pump to the LC system between the analytical column and the mass spectrometer inlet using a T-connector.
-
Infusion: Prepare a solution of your corticosteroid standard at a concentration that gives a stable and moderate signal. Infuse this solution at a low flow rate (e.g., 10 µL/min).
-
Analysis: After achieving a stable baseline signal from the infused standard, inject a prepared blank matrix sample onto the LC-MS system.
-
Interpretation: Monitor the signal of the infused standard. Any significant and reproducible drop in the signal intensity indicates ion suppression at that retention time.
Visualizations
Caption: General experimental workflow for corticosteroid analysis.
Caption: Troubleshooting flowchart for low analyte signal.
References
- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Overcoming challenges in the extraction of corticosteroids from skin tissue
Welcome to the technical support center for the extraction of corticosteroids from skin tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting corticosteroids from skin tissue?
A1: The main challenges include the low physiological concentrations of endogenous corticosteroids, the complex and lipid-rich nature of the skin matrix, and potential matrix effects that can interfere with analytical quantification. Furthermore, prolonged corticosteroid treatment can induce skin atrophy, altering the tissue's composition and potentially complicating the extraction process.[1][2][3]
Q2: Which analytical technique is most suitable for quantifying corticosteroids in skin extracts?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of corticosteroids typically found in skin tissue.[4][5]
Q3: What is the "matrix effect" and how can it be minimized?
A3: The matrix effect refers to the alteration of ionization efficiency of target analytes by co-eluting compounds from the skin matrix, leading to either ion suppression or enhancement and thus inaccurate quantification. To minimize this, stable isotope-labeled internal standards are highly recommended. Additionally, optimizing sample preparation, such as using solid-phase extraction (SPE) for cleaner extracts, and adjusting chromatographic conditions to separate analytes from interfering matrix components are effective strategies.
Q4: What are the expected recovery rates for corticosteroid extraction from skin?
A4: Recovery rates can vary depending on the specific corticosteroid, the extraction method, and the nature of the skin tissue. However, with optimized protocols, recovery rates are often in the range of 80-120%. It is essential to validate the extraction efficiency for each specific experimental setup.
Q5: How does long-term topical corticosteroid use affect the skin tissue and potentially the extraction process?
A5: Chronic use of topical corticosteroids can lead to skin atrophy, characterized by thinning of the epidermis and dermis due to decreased collagen synthesis and fibroblast proliferation.[1][3][6] This altered tissue composition, with a potential change in the extracellular matrix and lipid content, may necessitate adjustments to homogenization and extraction protocols to ensure efficient release of the corticosteroids from the tissue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incomplete tissue homogenization.- Inefficient extraction solvent.- Suboptimal pH during extraction.- Analyte degradation. | - Ensure complete homogenization using a suitable method (e.g., bead beating, rotor-stator). For atrophic skin, which may be more fragile, homogenization parameters might need adjustment.- Test different extraction solvents or solvent mixtures (e.g., acetonitrile, ethyl acetate, methyl tert-butyl ether).- Adjust the pH of the sample to optimize the partitioning of the target corticosteroid into the organic phase.- Minimize sample processing time and keep samples on ice to prevent enzymatic degradation. |
| High Signal Variability (Poor Precision) | - Inconsistent sample homogenization.- Matrix effects.- Pipetting errors. | - Standardize the homogenization procedure for all samples.- Use a robust internal standard (preferably stable isotope-labeled) for each analyte.- Ensure accurate and consistent pipetting, especially for small volumes. |
| Poor Chromatographic Peak Shape | - Incompatible injection solvent.- Column overload.- Contamination of the column or guard column. | - The solvent used to reconstitute the final extract should be compatible with the initial mobile phase.- Dilute the sample to avoid overloading the analytical column.- Clean or replace the guard column and, if necessary, the analytical column. |
| Unexpected Peaks in Chromatogram | - Contamination from labware or reagents.- Endogenous substances from the skin matrix.- Metabolites of the target corticosteroid. | - Use high-purity solvents and pre-cleaned labware.- Analyze blank skin matrix to identify interfering endogenous peaks.- If metabolites are suspected, their identification may require further mass spectrometric analysis. The skin can metabolize corticosteroids locally.[7][8][9] |
Quantitative Data Summary
The following tables summarize typical quantitative data for corticosteroid analysis, compiled from various studies. Note that values can vary based on the specific experimental conditions.
Table 1: Comparison of Extraction Methods for Corticosteroids
| Extraction Method | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 70-95% | Simple, low cost. | Can be labor-intensive, may form emulsions, less selective.[10][11] |
| Solid-Phase Extraction (SPE) | 85-110% | High selectivity, cleaner extracts, amenable to automation.[10][12] | Higher cost of consumables, requires method development. |
Table 2: Typical LC-MS/MS Performance for Corticosteroid Quantification
| Corticosteroid | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Hydrocortisone | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Dexamethasone | 0.05 - 0.5 ng/mL | 0.2 - 2.0 ng/mL |
| Betamethasone | 0.05 - 0.5 ng/mL | 0.2 - 2.0 ng/mL |
| Clobetasol Propionate | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
Experimental Protocols
Protocol 1: General Tissue Homogenization
-
Weigh the frozen skin tissue sample (typically 50-100 mg).
-
Place the tissue in a 2 mL tube containing ceramic or stainless steel beads.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Homogenize using a bead beater instrument (e.g., Bullet Blender®) for 3-5 minutes at 4°C.[13]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction procedure.
Note: For tougher skin samples, enzymatic pretreatment with collagenase may be necessary prior to mechanical homogenization.
Protocol 2: Corticosteroid Extraction using Solid-Phase Extraction (SPE)
-
To the supernatant from the homogenization step, add an internal standard solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the corticosteroids with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
Visualizations
Caption: Experimental workflow for corticosteroid extraction from skin tissue.
Caption: Glucocorticoid receptor signaling pathway in skin cells.[4][14][15]
Caption: Local activation and inactivation of cortisol in the skin.[1][8]
References
- 1. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical corticosteroid-induced skin atrophy: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cutaneous glucocorticosteroidogenesis: securing local homeostasis and the skin integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local cortisol/corticosterone activation in skin physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroidogenesis in the skin: implications for local immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical glucocorticoids and the skin--mechanisms of action: an update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterium Back-Exchange in LC-MS Analysis
Welcome to the technical support center for deuterium back-exchange in liquid chromatography-mass spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to the loss of deuterium labels during their hydrogen-deuterium exchange (HDX) experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange in LC-MS analysis?
Deuterium back-exchange is the undesirable process where deuterium atoms that have been incorporated into a molecule (e.g., a protein) are replaced by hydrogen atoms from the protic solvents used during the analytical workflow.[1] This phenomenon leads to a loss of the deuterium label, which can result in an underestimation of the actual deuterium incorporation and potentially lead to the misinterpretation of structural dynamics data.[1] The most significant loss of the deuterium label typically occurs during the LC separation phase prior to mass spectrometry analysis.[2][3]
Q2: What are the primary causes of deuterium back-exchange?
Deuterium back-exchange is primarily influenced by the following factors:
-
pH: The rate of hydrogen-deuterium exchange is highly pH-dependent. The exchange rate is at its minimum at approximately pH 2.5.[2][3][4] Deviations from this optimal pH, especially towards more neutral or basic conditions, will significantly accelerate back-exchange.[5]
-
Temperature: The rate of back-exchange is also highly dependent on temperature.[2] Higher temperatures increase the rate of exchange, leading to greater deuterium loss.[4][6]
-
Time: The longer the sample is exposed to protic solvents, the more extensive the back-exchange will be.[7] This is particularly critical during the time it takes for quenching, digestion, and LC separation.[1][8]
-
Solvent Composition: The presence of H₂O in the mobile phase and other solutions is the direct source of protons for back-exchange.[7]
Q3: Why is it crucial to minimize back-exchange?
Minimizing back-exchange is critical for obtaining accurate and reproducible HDX-MS data.[9] Excessive back-exchange can:
-
Obscure meaningful changes: Small but significant changes in protein conformation might be missed if the deuterium label is lost.
-
Reduce data quality: High levels of back-exchange introduce variability and reduce the overall signal-to-noise ratio of the measurement.[8][10]
Q4: What is an acceptable level of back-exchange?
While the goal is to minimize back-exchange as much as possible, a complete elimination is practically impossible in a typical bottom-up HDX-MS experiment. Generally, back-exchange levels are reported to be in the range of 15% to 60%.[9] However, with optimized systems, it is possible to achieve deuterium recovery of 90 ± 5%.[8][10] The acceptable level can depend on the specific research question and the magnitude of the expected changes in deuterium uptake. It is essential to measure and report the level of back-exchange for proper data interpretation and comparison between experiments.[11]
Troubleshooting Guides
Problem 1: High levels of back-exchange observed in my results.
High back-exchange can be a significant issue, but several parameters can be optimized to mitigate it.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Quench pH | Ensure your quench buffer brings the final sample pH to ~2.5.[3][4] Verify the pH of your quench buffer and the final sample mixture with a calibrated pH meter. | Minimizing the exchange rate by operating at the pH minimum for amide hydrogen exchange. |
| Elevated System Temperature | Maintain all post-quench components (sample loop, columns, tubing) at or near 0°C using a temperature-controlled HDX manager or a robust ice bath.[1][12][13] Consider implementing sub-zero temperature chromatography if available.[9][12][14] | A 10°C decrease in temperature can reduce the back-exchange rate approximately threefold.[6] |
| Long LC Gradient/Analysis Time | Shorten the LC gradient time as much as possible without sacrificing necessary chromatographic resolution.[1][8] Utilize UPLC/UHPLC systems for faster and more efficient separations.[3][15][16] | Reduced exposure time to the aqueous mobile phase, thereby decreasing the opportunity for back-exchange. |
| High Ionic Strength in Mobile Phase | Use a lower salt concentration (< 20 mM) in the mobile phase for the analytical separation and electrospray ionization.[8][10] | Lower ionic strength can shift the pH of the minimum exchange rate, and reducing it in the final steps minimizes back-exchange. |
| Inefficient Desolvation | Optimize the desolvation temperature in the mass spectrometer's source. A broad maximum in deuterium recovery is often observed between 100 and 200°C.[10] | Efficient desolvation minimizes the time the analyte spends in the liquid phase at elevated temperatures, reducing back-exchange. |
Problem 2: Inconsistent back-exchange between runs.
Inconsistent back-exchange can compromise the reproducibility and comparability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuations | Ensure the temperature of your LC system is stable and consistent for all runs. Use a reliable temperature control unit. | Consistent back-exchange rates across all experiments, leading to more reproducible data. |
| Inconsistent Quench Timing/Mixing | Standardize the quenching procedure. Ensure rapid and thorough mixing of the sample with the quench buffer. Automating the quenching step can improve consistency. | Uniform quenching across all samples, minimizing variability in back-exchange. |
| Sample Carryover | Implement rigorous wash steps between runs to eliminate carryover of peptides from previous injections. Running blank injections can help diagnose carryover.[1] | Prevents contamination from less-deuterated peptides from prior runs, which can affect the measured back-exchange. |
| Variable D₂O Content in Quench | If preparing a maximally deuterated control, ensure the final D₂O concentration after quenching is consistent with the experimental samples.[5] | Accurate determination of the back-exchange correction factor. |
Experimental Protocols
Protocol 1: Minimizing Back-Exchange with an Optimized UPLC Setup
This protocol outlines a standard procedure for an HDX-MS experiment with a focus on minimizing deuterium back-exchange.
-
Labeling Reaction:
-
Incubate the protein of interest in a D₂O-based buffer at a physiological pH (e.g., 7.4) for the desired time points (e.g., 10s, 1min, 10min).
-
-
Quenching:
-
To quench the exchange reaction, rapidly mix the labeling reaction with an equal volume of a pre-chilled (0°C) quench buffer (e.g., 400 mM KH₂PO₄/H₃PO₄, pH 2.2) to achieve a final pH of approximately 2.5.[4]
-
Immediately place the quenched sample on ice.
-
-
Digestion:
-
Inject the quenched sample onto an online immobilized pepsin column maintained at a low temperature (e.g., 15°C, to balance enzyme activity and back-exchange).
-
-
Chromatographic Separation:
-
The digested peptides are trapped on a C18 trap column and then separated on a C18 analytical column.
-
Maintain the entire fluidics path, including the columns, at 0°C using a temperature-controlled module.[13]
-
Use a rapid UPLC gradient with a high flow rate (e.g., 225 µL/min) to minimize the separation time.[16][17]
-
The mobile phases should be maintained at pH 2.5 (e.g., 0.1% formic acid in water and acetonitrile).
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Optimize the source parameters, particularly the desolvation temperature, to maximize deuterium retention.[10]
-
Protocol 2: Preparation of a Maximally Deuterated (maxD) Control
A maxD control is essential for determining the level of back-exchange and for correcting the experimental data.[11]
-
Denaturation:
-
Denature the protein by heating it in the presence of a chaotropic agent like guanidine hydrochloride (e.g., 6M GdHCl) at 90°C for 5 minutes.[11]
-
Cool the sample back to room temperature.
-
-
Deuteration:
-
Add D₂O buffer to the denatured protein, ensuring the final buffer components and D₂O concentration match the experimental labeling conditions.
-
Incubate at 50°C for 10 minutes to allow for maximal deuteration.[11]
-
-
Cooling and Quenching:
-
Cool the sample to 20°C and then to 0°C in an ice bath.
-
Quench the reaction with ice-cold quench buffer to a final pH of 2.5.
-
-
Analysis:
-
Analyze the maxD sample using the identical LC-MS method as the experimental samples. The measured deuterium incorporation of the maxD sample is used to calculate the back-exchange for each peptide.
-
Data Summary Tables
Table 1: Effect of Temperature on Deuterium Back-Exchange
| Temperature (°C) | Deuterium Content Maintained (Fibrinopeptide A after 100 min) | Reference |
| 0 | 25% | [14] |
| -30 | 92% | [14] |
Table 2: Impact of LC Gradient Duration and Temperature on Deuterium Recovery
| Gradient Duration | Temperature (°C) | Average Deuterium Recovery | Reference |
| 10 min | 0 | 77% | [12] |
| 60 min | -20 | 82% | [12] |
| 8 min (RPLC) | 0 | Baseline | [18][19] |
| 40 min (HILIC) | -30 | ~13% more than baseline | [18][19] |
Visualizations
Caption: Standard bottom-up HDX-MS experimental workflow.
Caption: Factors influencing the rate of deuterium back-exchange.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard: A Comparative Guide to Internal Standards in Corticosteroid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of corticosteroids is paramount. The choice of an internal standard is a critical determinant of analytical method performance, directly impacting the reliability of experimental data. This guide provides an objective comparison of different internal standards used in corticosteroid analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your specific application.
The ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-eluting as closely as possible to compensate for variations during sample preparation and analysis. The most common choices for corticosteroid analysis fall into two main categories: stable isotope-labeled (SIL) internal standards and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards: The Preferred Choice
SIL internal standards are considered the gold standard in quantitative bioanalysis due to their high degree of similarity to the target analyte.[1][2] These standards are identical in chemical structure to the analyte but are enriched with heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C).
Deuterated Internal Standards: These are the most widely used SILs in corticosteroid analysis.[3][4] They offer the advantage of co-eluting very closely with the analyte, thereby effectively compensating for matrix effects, which are a common source of ion suppression or enhancement in LC-MS/MS analysis.[2][5] However, a potential drawback is the possibility of chromatographic separation from the analyte, especially with a high degree of deuteration, which can lead to quantification errors.[1][6] There is also a rare risk of H/D exchange, which could lead to false positive results.[7]
¹³C-Labeled Internal Standards: Carbon-13 labeled standards are considered more stable than their deuterated counterparts, with a lower risk of isotopic exchange.[6] They also tend to have less of a chromatographic shift relative to the native analyte, ensuring better co-elution and more accurate correction for matrix effects.[6] The primary disadvantage of ¹³C-labeled standards is their higher cost and more limited commercial availability compared to deuterated standards.
Structural Analogs: A Viable Alternative
When a SIL internal standard is not available or cost-prohibitive, a structural analog can be a suitable alternative.[1] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte. For example, dexamethasone has been used as an internal standard for the analysis of prednisone, prednisolone, and cortisol.[8] While structural analogs can compensate for some variability, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification, especially in complex matrices with significant matrix effects.[1][5]
Performance Comparison: A Data-Driven Approach
The selection of an internal standard should be based on a thorough evaluation of its performance in terms of recovery, precision, accuracy, and its ability to compensate for matrix effects. The following tables summarize quantitative data from various studies, providing a comparative overview of different internal standards in corticosteroid analysis.
| Internal Standard Type | Analyte | Matrix | Extraction Method | Recovery (%) | Precision (RSD %) | Accuracy (% Bias) | Reference |
| Deuterated (d8-Prednisolone) | Prednisolone | Urine | SPE | Not Reported | Not Reported | Not Reported, but noted that SIL-IS did not fully compensate for matrix effects in high specific gravity urine. | [5] |
| Deuterated (Cortisol-d4) | Cortisol | Plasma | Protein Precipitation & LLE | 66.5 - 104.8 | <15.6 | 89.4 - 116.6 | [7] |
| Deuterated (Cortisone-d2) | Cortisone | Serum | Protein Precipitation & LLE | Not Reported | <15 (Intra- & Inter-batch) | Not Reported | [3] |
| Deuterated (Testosterone-d3) | Testosterone | Plasma & Bone Marrow | Supported Liquid Extraction (SLE) | Not Reported | Not Reported | Not Reported | [9] |
| Structural Analog (Prednisolone) | Dexamethasone | Plasma | Not Specified | Not Reported | <20 | Within 20% of target | [10] |
| Structural Analog (Dexamethasone) | Prednisone, Prednisolone, Cortisol | Biological Fluids | Methylene Chloride Extraction | >15 ng sensitivity | Not Reported | Not Reported | [8] |
Table 1: Comparison of Recovery, Precision, and Accuracy for Different Internal Standards.
| Internal Standard Type | Analyte | Matrix | Matrix Effect Assessment | Key Finding | Reference |
| Deuterated (d8-Prednisolone) | Prednisolone | Urine | Post-column infusion | SIL-IS did not fully compensate for significant matrix effects in samples with high specific gravity. | [5] |
| Deuterated (Cortisol-d4) | 6 Glucocorticoids | Human Plasma | Post-extraction spike | Ion suppression ranged from 15.3% to 27.3%, but did not compromise assay performance. | [7] |
| Deuterated (Cortisol-d4, Cortisone-d7, etc.) | 3 Glucocorticoids | Animal Hair | Post-extraction spike | Strong signal suppression observed, highlighting the challenge of matrix effects in keratinized tissue. | [11] |
Table 2: Comparison of Matrix Effect Compensation for Different Internal Standards.
Experimental Protocols
The following sections provide a generalized experimental workflow and specific protocols for corticosteroid analysis using internal standards.
General Experimental Workflow
The analysis of corticosteroids typically involves sample preparation to extract the analytes and remove interfering substances, followed by chromatographic separation and detection by mass spectrometry. The internal standard is added at the beginning of the sample preparation process to account for any losses during the procedure.
Figure 1. General experimental workflow for corticosteroid analysis with an internal standard.
Detailed Methodologies
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma [7]
-
To a 250 µL plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction with dichloromethane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE) for Urine [12]
-
To a 1 mL urine sample, add the internal standard.
-
Pre-condition an Oasis HLB SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the corticosteroids with acetonitrile and dichloromethane.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis [3]
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Logical Relationships in Internal Standard Selection
The choice of an internal standard is a multi-faceted decision that depends on the specific requirements of the analysis. The following diagram illustrates the logical relationships influencing this selection process.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. texilajournal.com [texilajournal.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corticosteroid analysis in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated LC–MS/MS method for simultaneous determination of key glucocorticoids in animal hair for applications in conservation biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Betamethasone Dipropionate
A comprehensive guide for researchers and drug development professionals on the cross-validation and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of betamethasone dipropionate.
In the pharmaceutical industry, robust and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of drug products. Betamethasone dipropionate, a potent synthetic glucocorticoid, is widely used in topical formulations for its anti-inflammatory and immunosuppressive properties. Accurate quantification of this active pharmaceutical ingredient (API) is crucial throughout the drug development lifecycle, from formulation development to quality control and bioequivalence studies. This guide provides a detailed comparison of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison guide delves into the experimental protocols and performance data from various validated methods to offer a clear perspective on the strengths and limitations of each technique for the analysis of betamethasone dipropionate.
Methodology Comparison
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely accessible and cost-effective technique that is well-suited for routine quality control of bulk drug substances and finished products. It offers good precision and accuracy for quantifying relatively high concentrations of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where very low concentrations of the drug and its metabolites need to be measured in complex biological matrices like plasma.[1][2] The specificity of MS/MS detection minimizes interference from endogenous components, leading to more reliable results at trace levels.
The following sections provide a detailed breakdown of typical experimental protocols and performance data for both methods.
Experimental Protocols
A clear understanding of the experimental conditions is essential for replicating and validating analytical methods. The tables below outline the typical parameters for HPLC and LC-MS/MS analysis of betamethasone dipropionate based on published literature.
Table 1: HPLC Method Parameters
| Parameter | Description |
| Column | Altima C18 (250×4.6 mm, 5 μm)[3][4][5] or Waters SymmetryShield RP18 (150 x 4.6 mm)[6] |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v)[3][4][5] |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v)[3][4][5] |
| Gradient | A gradient elution is typically employed. |
| Flow Rate | 1.0 mL/min[3][4][5][7] to 1.5 mL/min[6] |
| Injection Volume | 20 μL[3][4][5] |
| Column Temperature | 50°C[3][4][5] |
| Detection | UV at 240 nm[3][4][5][6] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Description |
| Column | Zorbax Eclipse XDB RP-18e (50 mm × 4.6 mm, 1.8 μm)[1][2] or C18 column (150 mm x 2.0 mm, 5 µm)[8][9] |
| Mobile Phase | Methanol and water (70:30, v/v)[8][9] or a gradient with 0.1% formic acid in water and acetonitrile.[10] |
| Flow Rate | 0.2 mL/min[8][9] to 0.5 mL/min[10] |
| Injection Volume | 10.0 μL[2] |
| Column Temperature | 30°C[1][2] to 40°C |
| Ionization Mode | Electrospray Ionization (ESI)[1] |
| Detection | Tandem Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode |
Performance Data Comparison
The performance of an analytical method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical performance data for the HPLC and LC-MS/MS methods for betamethasone dipropionate analysis.
Table 3: HPLC Performance Data
| Parameter | Typical Value |
| Linearity Range | 0.07 to 200% of specification limits[3][4][5] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.008 µg/mL[11][12] to 0.02 µg/mL[4][6] |
| Limit of Quantification (LOQ) | 0.024 µg/mL[11][12] to 0.07 µg/mL[3][4][5] |
| Accuracy (% Recovery) | 99.5% to 102.6%[6] |
| Precision (%RSD) | < 0.3%[6] |
Table 4: LC-MS/MS Performance Data
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50.0 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[8][9] to 0.5 ng/mL[1] |
| Accuracy (% Recovery) | Within ±15% of nominal concentration |
| Precision (%RSD) | < 10%[1][2] |
Experimental Workflow
The cross-validation of analytical methods involves a systematic process to ensure that both methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of betamethasone dipropionate, each with its own distinct advantages.
-
HPLC-UV is a robust, cost-effective, and reliable method for routine quality control applications where high concentrations of the analyte are expected. Its simplicity and accessibility make it a workhorse in many pharmaceutical laboratories.
-
LC-MS/MS excels in applications requiring high sensitivity and selectivity, such as bioanalytical studies in complex matrices. While the initial investment and operational complexity are higher, the unparalleled performance at low concentrations is often essential for pharmacokinetic and metabolism studies.
The choice of method should be guided by the specific analytical challenge. For routine assay and impurity profiling in drug products, a validated HPLC method is often sufficient. However, for the determination of betamethasone dipropionate in biological fluids or for trace-level analysis, LC-MS/MS is the superior technique. Cross-validation between the two methods is crucial when transferring methods or comparing data from different stages of drug development to ensure consistency and reliability of the analytical results.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
A Comparative Guide to the Quantification of Betamethasone Dipropionate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of betamethasone dipropionate, a potent glucocorticoid widely used in topical dermatological preparations. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and bioequivalence. This document summarizes key performance data from published studies and provides detailed experimental protocols to assist researchers in choosing the most suitable method for their specific needs.
Quantitative Method Performance
The following table summarizes the performance characteristics of the most commonly employed analytical techniques for betamethasone dipropionate quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Parameter | HPLC-UV Method 1[1][2][3] | HPLC-UV Method 2[4][5][6] | UPLC Method[7] | LC-MS/MS Method[8][9] |
| Linearity Range | 0.07 - 2.02 µg/mL | Not explicitly stated | Not explicitly stated | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | 0.9991 - 0.9999 | Not explicitly stated | Not explicitly stated | 0.99 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.008 µg/mL | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | 0.024 µg/mL | Not explicitly stated | < 0.5 ng/mL (LLOQ) |
| Precision (%RSD) | <5% for related substances | Not explicitly stated | Not explicitly stated | <10% |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 94.0% (Analyte) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method 1
This gradient reversed-phase HPLC method is designed for the analysis of betamethasone dipropionate and its related substances in topical formulations.[1][2][3]
-
Chromatographic System:
-
Standard and Sample Preparation:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method 2
This gradient reversed-phase HPLC method is suitable for forced degradation studies of betamethasone dipropionate in cream formulations.[4][5][6]
-
Chromatographic System:
-
Sample Preparation (for Cream):
-
Weigh and transfer approximately 5079.27 mg of the cream sample into a 25.0 mL volumetric flask.
-
Add 15 mL of diluent and vortex for 2 minutes.
-
Heat the sample at 65°C until liquefied.
-
Sonicate for 10 minutes with intermittent shaking.
-
Cool the sample to room temperature and dilute to volume with diluent.
-
Centrifuge the solution at 10,000 rpm for 15 minutes at 5°C.
-
Filter the supernatant through a 0.45µ PTFE filter.[4]
-
Ultra-Performance Liquid Chromatography (UPLC)
This UPLC method offers a rapid analysis for the determination of impurities in betamethasone dipropionate topical formulations.[7]
-
Chromatographic System:
-
Note: The specific gradient program, flow rate, and detection wavelength were optimized using a central composite design and are detailed in the source publication.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of betamethasone in human plasma for bioequivalence studies.[8][9]
-
Chromatographic System:
-
Mass Spectrometry Detection:
-
Sample Preparation (Human Plasma):
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the chromatographic analysis of betamethasone dipropionate.
Caption: General workflow for the quantification of betamethasone dipropionate using chromatography.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Analytical Methods for the Quantification of Betamethasone Dipropionate in Plasma
This guide provides a comparative overview of various analytical methods for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of betamethasone dipropionate (BDP) in human plasma. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate bioanalytical methodologies.
Quantitative Data Summary
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) or lower limit of quantification (LLOQ) for betamethasone dipropionate and its related metabolites in human plasma, as determined by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Analyte | Method | LLOQ/LOQ | LOD | Linearity Range | Internal Standard | Reference |
| Betamethasone Dipropionate (BDP) | UPLC-MS/MS | 0.125 x 10⁻⁹ mol/dm³ | Not Reported | 0.125 - 55.81 x 10⁻⁹ mol/dm³ | Beclomethasone Dipropionate | [1][2] |
| Betamethasone (BOH) | UPLC-MS/MS | 0.278 x 10⁻⁹ mol/dm³ | Not Reported | 0.278 - 74.95 x 10⁻⁹ mol/dm³ | Beclomethasone Dipropionate | [1][2] |
| Betamethasone 17-monopropionate (B17P) | UPLC-MS/MS | 0.098 x 10⁻⁹ mol/dm³ | Not Reported | 0.098 - 4.688 x 10⁻⁹ mol/dm³ | Beclomethasone Dipropionate | [1][2] |
| Betamethasone 21-monopropionate (B21P) | UPLC-MS/MS | 0.226 x 10⁻⁹ mol/dm³ | Not Reported | 0.226 - 5.411 x 10⁻⁹ mol/dm³ | Beclomethasone Dipropionate | [1][2] |
| Betamethasone (BET) | LC-MS/MS | 0.5 ng/mL | Not Reported | 0.5 - 50.0 ng/mL | Triamcinolone Acetonide | [3][4] |
| Betamethasone (BOH) | LC-ESI(+/-)-MS-MS | 0.10 ng/mL | Not Reported | 0.10 - 50 ng/mL | Beclomethasone Dipropionate | [5] |
| Betamethasone 17-monopropionate (B17P) | LC-ESI(+/-)-MS-MS | 0.050 ng/mL | Not Reported | 0.050 - 50 ng/mL | Beclomethasone Dipropionate | [5] |
| Betamethasone (BET) | LC-MS/MS | 0.5 ng/mL | Not Reported | 0.5 - 80.0 ng/mL | Prednisolone | [6] |
| Betamethasone Dipropionate (BD) | HPLC | 0.07 µg/mL | 0.02 µg/mL | 0.07 - 2.02 µg/mL | Not specified for plasma | [7][8] |
| Betamethasone (BET) | LC-MS/MS | 2.0 ng/mL | Not Reported | 2.0 - 250 ng/mL | Betamethasone Acetate (deuterated) | [9] |
| Betamethasone (BET) | LC-MS/MS | 0.50 ng/mL | Not Reported | 0.50 - 50.00 ng/mL | Prednisolone | [10] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the quantitative data summary.
Method 1: UPLC-MS/MS for BDP and its Metabolites
-
Sample Preparation: Liquid-liquid extraction was employed for BDP, betamethasone (BOH), betamethasone 17-monopropionate (B17P), and betamethasone 21-monopropionate (B21P).[1] Human plasma samples were extracted using a mixture of ether and n-hexane (4:1, v/v).[1] Beclomethasone dipropionate served as the internal standard (IS).[1]
-
Chromatography: Chromatographic separation was achieved using a Hypurity C18 column (150 mm × 2.1 mm, 5 μm).[1]
-
Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in positive multiple reaction monitoring (MRM) mode.[1]
Method 2: LC-MS/MS for Betamethasone
-
Sample Preparation: Betamethasone was extracted from 250 µL of human plasma via liquid-liquid extraction using a mixture of methyl-ter-butyl-ether (MTBE), methylene chloride, and ethyl acetate (30:30:40).[3] Triamcinolone acetonide was used as the internal standard.[3]
-
Chromatography: A Zorbax Eclipse XDB RP-18e column (50 mm × 4.6 mm, 1.8 μm) was used for separation.[3] The column oven was maintained at 30°C.[3]
-
Mass Spectrometry: An LC-MS/MS system with an ESI source was used for detection. The source temperature was set to 550°C, and the ion spray voltage was 5.5 kV.[3]
Method 3: LC-ESI(+/-)-MS-MS for BOH and B17P
-
Sample Preparation: Both BOH and B17P were extracted from human plasma using a mixture of ether and cyclohexane (4:1, v/v).[5] Beclomethasone dipropionate was used as the internal standard.[5]
-
Chromatography: Separation was performed on a Hanbon Lichrospher C18 column with a mobile phase of methanol and water (85:15, v/v) at a flow rate of 0.7 mL/min.[5]
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with a positive/negative electrospray ionization source.[5]
Visualizations
Analytical Workflow for Betamethasone Dipropionate in Plasma
The following diagram illustrates a typical experimental workflow for the quantification of betamethasone dipropionate and its metabolites in plasma using LC-MS/MS.
Caption: General workflow for plasma sample analysis.
Logical Relationship of Key Validation Parameters
This diagram outlines the relationship between key validation parameters in a bioanalytical method.
Caption: Interrelation of bioanalytical method validation parameters.
References
- 1. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction (SPE) for Corticosteroid Analysis: A Performance Comparison
For researchers, scientists, and professionals in drug development, the accurate quantification of corticosteroids in biological matrices is paramount. Solid-Phase Extraction (SPE) is a critical sample preparation step, and the choice of SPE cartridge can significantly impact the purity, recovery, and ultimately, the reliability of analytical results. This guide provides an objective comparison of different SPE cartridges for corticosteroid extraction, supported by experimental data to inform your selection process.
The most commonly employed SPE sorbents for corticosteroid extraction are reversed-phase materials, such as C18, and polymer-based sorbents like Hydrophilic-Lipophilic Balanced (HLB) cartridges. Some studies also explore the utility of mixed-mode SPE, which combines reversed-phase with ion-exchange mechanisms for enhanced selectivity.
Performance Data: A Comparative Overview
The following tables summarize the performance of different SPE cartridges for the extraction of various corticosteroids from biological fluids, primarily urine and plasma. The data is compiled from multiple studies to provide a broad perspective on expected performance.
Table 1: Recovery Rates of Corticosteroids Using Different SPE Cartridges
| Corticosteroid | Matrix | SPE Cartridge Type | Average Recovery (%) | Reference |
| Cortisol | Plasma, Urine | HLB | 85.4 - 101.3 | [1] |
| Cortisol | Urine | HLB | >90 | [1] |
| Cortisone | Urine | HLB | >90 | [1] |
| 6β-hydroxycortisol | Urine | HLB | 70.8 | [1] |
| Cortisol | Urine | HLB | 99.5 - 114.2 | [1] |
| Cortisone | Urine | HLB | 98.7 - 103.0 | [1] |
| Corticosterone | Urine | HLB | 100.4 - 110.3 | [2] |
| Prednisolone | Urine | C8 | 99 | [3] |
| Dexamethasone | Urine | C8 | 98 | [3] |
| Multiple Steroids | Serum | C18 | 87 - 101 | [4] |
| Anabolic Steroids | Serum | C8 + QAX | 90 - 98 | [5] |
Table 2: Method Detection and Quantification Limits
| Corticosteroid | Matrix | SPE Cartridge Type | LOD | LOQ | Reference |
| Androgens & Corticosteroids | Urine | HLB | 1.5 ng/mL | 5 ng/mL | [1] |
| Budesonide, Dexamethasone, Triamcinolone acetonide, Dexamethasone acetate | Plasma | Not Specified | 0.2 - 1 pg/mL | 5 pg/mL | [6] |
| Various Steroids | Urine | HLB | 2 ng/mL | - | [2] |
Experimental Workflows and Protocols
The general workflow for corticosteroid extraction using SPE is a multi-step process. The following diagram illustrates a typical procedure.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amchro.com [amchro.com]
- 6. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ESI and APCI Sources for Corticosteroid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of corticosteroids is critical in various fields, from clinical diagnostics to anti-doping control. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a pivotal factor that significantly influences the sensitivity, specificity, and robustness of the analytical method. This guide provides a detailed comparison of two of the most common atmospheric pressure ionization (API) sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of corticosteroids, supported by experimental data from published studies.
Principles of Ionization: ESI vs. APCI
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or polar molecules. In ESI, a high voltage is applied to a liquid passing through a capillary, which disperses it into a fine spray of charged droplets. As the solvent evaporates, the droplets shrink, increasing the charge density on the surface. This ultimately leads to the desorption of ions from the droplet into the gas phase. ESI is particularly well-suited for polar and thermally labile compounds.[1][2]
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it is more suitable for less polar to non-polar and volatile or semi-volatile analytes.[1][3] In APCI, the sample solution is nebulized into a heated chamber where the solvent and analyte molecules are vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer a charge to the analyte molecules through chemical reactions in the gas phase.
Experimental Workflows
The general workflow for corticosteroid analysis by LC-MS using either ESI or APCI is similar, with the primary difference being the ionization source and its specific parameters.
Performance Comparison: ESI vs. APCI
The choice between ESI and APCI for corticosteroid analysis is not always straightforward and depends on the specific corticosteroid, the sample matrix, and the desired analytical performance.
Sensitivity
Both ESI and APCI can provide high sensitivity for corticosteroid analysis. However, the relative sensitivity can vary depending on the compound's structure and polarity. ESI is often favored for more polar corticosteroids and can achieve very low limits of detection (LOD) and quantification (LOQ). For instance, a sensitive LC-ESI-MS/MS method for salivary cortisol reported an LOQ of 70 pmol/L.[4] In another study, an LC-ESI-MS/MS method for cortisol in hair achieved an LOQ of 1 pg/mg.[5]
APCI, on the other hand, can be more efficient for less polar corticosteroids.[6] An LC-APCI-MS/MS method for the screening of 17 corticosteroids in urine was able to detect them at concentrations below 20 ng/mL.[7] One study concluded that for the simultaneous analysis of five steroid hormones, APCI methodology was more versatile than ESI.[8]
Matrix Effects
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Several studies have indicated that APCI is generally less susceptible to matrix effects than ESI .[6][9][10] This is a key advantage of APCI, particularly when analyzing complex biological matrices like plasma, serum, or urine, as it can lead to more robust and reproducible results. The reason for this is that in APCI, ionization occurs in the gas phase, which is less affected by non-volatile matrix components compared to the liquid-phase ionization process in ESI.[6]
Linearity and Recovery
Both techniques can achieve excellent linearity over a wide concentration range for corticosteroid quantification. Recoveries are generally more dependent on the sample preparation method than the ionization source. However, severe matrix effects in ESI can impact recovery if not properly addressed.
Quantitative Data Summary
The following tables summarize quantitative performance data for corticosteroid analysis using ESI and APCI, as reported in various studies. It is important to note that a direct comparison is challenging due to variations in instrumentation, experimental conditions, and the specific corticosteroids analyzed.
Table 1: Performance of ESI for Corticosteroid Analysis
| Corticosteroid | Matrix | LOQ | Recovery (%) | Reference |
| Cortisol | Saliva | 70 pmol/L | 95-106 | [4] |
| Cortisol | Saliva | 0.5 ng/mL | - | [11] |
| Cortisol | Hair | 1 pg/mg | 87.3 - 102.3 | [5] |
| Corticosterone | Adipose Tissue | 1.6 nmol/kg | - | [3] |
| Hydrocortisone | Adipose Tissue | 0.2 nmol/kg | - | [3] |
Table 2: Performance of APCI for Corticosteroid Analysis
| Corticosteroid(s) | Matrix | LOD/LOQ | Recovery (%) | Reference |
| 14 Glucocorticoids | - | LOD: 1 ng/mL | 54 - 144 | [12] |
| 17 Corticosteroids | Urine | Detectable at <20 ng/mL | - | [7] |
| 13 Steroids | Serum | LLOQ: Varies by steroid | - | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting methods. Below are examples of experimental conditions for corticosteroid analysis using ESI and APCI.
LC-ESI-MS/MS Method for Salivary Cortisol[4]
-
Sample Preparation: Liquid-liquid extraction with dichloromethane.
-
Liquid Chromatography:
-
Column: Reversed-phase column.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in negative mode.
-
MS/MS: Tandem mass spectrometry.
-
LC-APCI-MS/MS Method for 17 Corticosteroids in Urine[7]
-
Sample Preparation: Enzymatic hydrolysis followed by liquid-liquid extraction with tert-butyl methyl ether.
-
Liquid Chromatography:
-
Column: Not specified.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: APCI.
-
MS/MS parameters were optimized for each corticosteroid.
-
Logical Relationship Diagram
The decision-making process for selecting an ionization source can be visualized as follows:
Conclusion
Both ESI and APCI are powerful ionization techniques for the analysis of corticosteroids by LC-MS.
-
ESI is often the preferred choice for polar corticosteroids and when the highest sensitivity is required, especially in cleaner matrices. Its soft ionization nature is also advantageous for thermally labile compounds.
-
APCI is a more robust option for less polar corticosteroids and is particularly advantageous when dealing with complex biological matrices due to its reduced susceptibility to matrix effects. This can lead to more reliable and reproducible results in routine high-throughput analyses.
Ultimately, the choice of ionization source should be based on the specific analytical requirements, the properties of the corticosteroids of interest, and the nature of the sample matrix. Method development and validation are essential to determine the optimal ionization technique for a given application. In some cases, having access to both ESI and APCI sources can provide the flexibility needed to analyze a wide range of corticosteroids with optimal performance.[14]
References
- 1. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of salivary cortisol by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. msacl.org [msacl.org]
- 9. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and Robust LC-MS/MS Analysis of Salivary Cortisol in Negative Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. synnovis.co.uk [synnovis.co.uk]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
Safety Operating Guide
Proper Disposal of Betamethasone Dipropionate-d10: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Betamethasone dipropionate-d10, ensuring the protection of personnel and the environment.
Betamethasone dipropionate, in its standard and deuterated forms, is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2][3][4][5] Furthermore, as supplied in its pure form, it is not considered a hazardous waste under the federal regulations of the Resource Conservation and Recovery Act (RCRA) outlined in 40 CFR 261.[6][7][8] However, it is imperative to note that the final waste product's classification can be altered if it is mixed with other chemicals or solvents.[6][7]
Step 1: Waste Characterization
Before initiating any disposal procedure, the first and most critical step is to characterize the waste stream.
-
Pure Substance vs. Mixture: Determine if the waste is pure this compound or if it has been mixed with solvents, reagents, or other chemicals during experimental use.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific product should be reviewed. While it may state the product as supplied is not a hazardous waste, it will also provide guidance that the material may become hazardous if altered.[6][7]
-
Hazardous Characteristic Evaluation: If the substance has been mixed, evaluate the resulting mixture for RCRA hazardous characteristics:
-
Ignitability: Does the waste have a flashpoint below 60°C (140°F)?
-
Corrosivity: Does it have a pH of less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable, explosive, or does it produce toxic gases when mixed with water?
-
Toxicity: Does it meet the concentration thresholds for specific contaminants as defined by the Toxicity Characteristic Leaching Procedure (TCLP)?
-
Step 2: Segregation and Labeling
Proper segregation and labeling are fundamental to safe waste management.
-
Dedicated Waste Container: Use a dedicated, properly sealed, and clearly labeled waste container for this compound waste.
-
Clear Labeling: The label should include:
-
The full chemical name: "this compound Waste"
-
All components of the mixture, if applicable.
-
The date the waste was first added to the container.
-
Appropriate hazard warnings (e.g., "Non-Hazardous Pharmaceutical Waste" or specific hazard pictograms if the mixture is characterized as hazardous).
-
Step 3: Compliant Disposal Pathway
Disposal must adhere to institutional, local, state, and federal regulations. Flushing pharmaceutical waste down the drain is strictly prohibited.
-
Consult Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for specific disposal protocols and approved waste vendors.
-
Non-Hazardous Pharmaceutical Waste: If the waste is determined to be non-hazardous, it should be disposed of through a licensed medical or chemical waste contractor. The most common and recommended method is incineration at a permitted facility.
-
Hazardous Waste: If the waste mixture is determined to be a RCRA hazardous waste, it must be managed according to all applicable hazardous waste regulations. This includes using a licensed hazardous waste hauler for transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Empty Containers: Dispose of empty containers in accordance with institutional policy. Typically, this involves defacing the label to prevent misuse and then disposing of the container as regular solid waste, provided it is not contaminated with a hazardous material.[6][7]
Regulatory and Disposal Summary
The following table summarizes the key regulatory considerations and disposal procedures for this compound.
| Regulatory Body | Classification/Regulation | Disposal Action Required |
| DEA | Not a scheduled controlled substance.[1][2][3][4][5] | No specific DEA record-keeping (e.g., DEA Form 41) or witness requirements for disposal. |
| EPA (RCRA) | Not a listed hazardous waste as supplied.[6][7][8] | Evaluate the final waste mixture for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). |
| Disposal | Non-Hazardous Pharmaceutical Waste | Segregate, label clearly, and dispose of via a licensed waste contractor, typically through incineration. |
| Disposal | RCRA-Hazardous Pharmaceutical Waste | Manage as hazardous waste. Use a licensed hazardous waste hauler for disposal at a permitted facility. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. DailyMed - BETAMETHASONE DIPROPIONATE spray [dailymed.nlm.nih.gov]
- 2. DailyMed - BETAMETHASONE DIPROPIONATE cream [dailymed.nlm.nih.gov]
- 3. DailyMed - BETAMETHASONE DIPROPIONATE cream [dailymed.nlm.nih.gov]
- 4. DailyMed - BETAMETHASONE DIPROPIONATE cream [dailymed.nlm.nih.gov]
- 5. DailyMed - BETAMETHASONE DIPROPIONATE ointment [dailymed.nlm.nih.gov]
- 6. dhpsupply.com [dhpsupply.com]
- 7. vionausa.com [vionausa.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Betamethasone Dipropionate-d10
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Betamethasone dipropionate-d10. Adherence to these procedures is critical to ensure a safe laboratory environment and prevent exposure to this potent synthetic corticosteroid.
This compound, a deuterated analog of a high-potency corticosteroid, requires careful handling to minimize health risks. While the safety data sheet (SDS) for the deuterated compound may not classify it as hazardous under GHS regulations, the parent compound, Betamethasone dipropionate, is associated with potential reproductive toxicity and target organ damage through prolonged or repeated exposure.[1][2][3] Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory safety protocols and SDS recommendations.[4]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes to protect from dust and splashes. |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Ensure gloves are regularly inspected for tears or holes. |
| Body | Protective clothing | A lab coat or disposable gown should be worn to prevent skin contact. |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded, irritation is experienced, or when handling large quantities of the powder. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is mandatory for all personnel handling this compound.
-
Preparation:
-
Ensure the work area, ideally a chemical fume hood or a designated containment area, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have all required equipment and reagents for the experiment readily accessible to minimize movement and potential for spills.
-
-
Donning PPE:
-
Put on a lab coat or gown.
-
Don safety glasses or goggles.
-
Wash hands thoroughly before putting on gloves.
-
Wear two pairs of gloves for added protection, especially when handling the pure compound.
-
-
Handling the Compound:
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.[1][4]
-
When weighing the solid compound, use a containment balance or a balance within the fume hood to prevent dust dispersal.
-
Avoid creating dust.[4] If working with a powder, handle it gently.
-
For solutions, use a calibrated pipette or other appropriate liquid handling device to avoid splashes.
-
-
Post-Handling:
-
After handling is complete, carefully remove and dispose of the outer pair of gloves.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove all PPE before leaving the laboratory.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of waste from residues or unused products in accordance with applicable regional, national, and local laws and regulations.[4] Incineration in an approved facility is a recommended disposal method.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container. This container should be clearly labeled as hazardous waste.
-
Empty Containers: Do not reuse empty containers.[4] They should be disposed of in the same manner as the unused product.
Experimental Workflow: Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
